Zirconium cation (4+)
Description
Structure
2D Structure
Properties
CAS No. |
15543-40-5 |
|---|---|
Molecular Formula |
Zr+4 |
Molecular Weight |
91.22 g/mol |
IUPAC Name |
zirconium(4+) |
InChI |
InChI=1S/Zr/q+4 |
InChI Key |
GBNDTYKAOXLLID-UHFFFAOYSA-N |
Canonical SMILES |
[Zr+4] |
melting_point |
1857 °C |
physical_description |
Solid |
Origin of Product |
United States |
Coordination Chemistry and Complexation Phenomena of Zirconium Iv
Fundamental Principles of Zirconium(IV) Complexation
Thermodynamics of Zirconium(IV) Complex Formation
Determination of Stability Constants
The stability of a coordination complex is a critical factor that dictates its reactivity and existence under specific conditions. scispace.com The thermodynamic stability of a Zirconium(IV) complex is related to the change in free energy (ΔG) during its formation from the metal ion and ligands in solution. scispace.com This relationship is expressed by the equation ΔG = -RTlnK, where K is the equilibrium constant for the formation reaction. scispace.com The determination of these stability constants (K) is fundamental to understanding the behavior of Zirconium(IV) complexes.
Several methods are employed to determine the stability constants of metal complexes, including potentiometry, spectrophotometry, ion exchange, and polarography. scribd.comdu.ac.in
Potentiometric Methods: These methods directly measure the activity of the free metal ion and the free ligand in solution. du.ac.in Bjerrum's method, a potentiometric technique, is widely used to determine stepwise stability constants by measuring the pH of the solution as a function of added ligand. lscollege.ac.in This method has been successfully applied to determine the stability constants of Zirconium(IV) complexes with ligands like desferrioxamine (H₃DFO). mdpi.com For the Zr⁴⁺/H₃DFO system, potentiometric titrations revealed the formation of not only the expected 1:1 complex but also 2:2 and 2:3 metal-to-ligand species. mdpi.com
Spectrophotometric Methods: These techniques are based on the change in absorbance of a solution upon complex formation. scispace.com Methods like the mole-ratio method and Job's method of continuous variation are used to determine the stoichiometry and stability constants of the formed complexes. scribd.comlscollege.ac.in For instance, the complexation of Zirconium(IV) with acetohydroxamic acid (AHA) has been studied spectrophotometrically using Arsenazo III as an indicator for unbound zirconium. tandfonline.com The SQUAD computational program was used to evaluate the conditional stability constants from the spectrophotometric data. tandfonline.com
Competition Experiments: Due to the high charge-to-size ratio of the Zr(IV) ion, it forms exceptionally stable complexes, making direct determination of stability constants by standard methods challenging. nih.gov In such cases, metal-metal competition experiments are employed. nih.gov This involves determining the stability constants of the ligand with a competing metal ion (like Fe(III)) first, followed by competition experiments between the two metal ions for the ligand. nih.gov
A study on the complexation of Zr(IV) with desferrioxamine (H₃DFO) reported a very high stability constant for the [ZrDFO]⁺ complex (logK = 36.14). mdpi.com However, the study also highlighted the formation of more stable binuclear complexes, [Zr₂ (DFO)₂]²⁺ and [Zr₂ (DFO)₃], which were found to be the main species in solution under certain conditions. mdpi.com
Table 1: Equilibrium Constants for Zirconium(IV)-Desferrioxamine Complexes
| Species | Equilibrium | logK |
|---|---|---|
| [ZrDFO]⁺ | Zr⁴⁺ + DFO³⁻ ⇌ [ZrDFO]⁺ | 36.14 mdpi.com |
| [Zr₂(DFO)₂]²⁺ | 2Zr⁴⁺ + 2DFO³⁻ ⇌ [Zr₂(DFO)₂]²⁺ | 81.33 mdpi.com |
Data obtained in 0.1 M NMe₄Cl at 298.1 K. mdpi.com
Similarly, the stability constants of Zr(IV) complexes with various hydroxamic acids have been determined. research-nexus.net For example, the complex with N-2-thenoyl-N-phenylhydroxylamine showed the highest stability among a series of studied hydroxamic acids. research-nexus.net
Influence of Ionic Strength on Speciation Diagrams
The speciation of Zirconium(IV) in aqueous solution, which describes the distribution of different zirconium-containing species, is significantly influenced by the ionic strength of the medium. osti.gov The activities of ions in solution, rather than their concentrations, govern equilibrium constants. scribd.com Changes in ionic strength affect the activity coefficients of the ions involved in the complexation equilibria, thereby shifting the position of these equilibria and altering the speciation.
The effect of ionic strength is particularly important in the study of Zirconium(IV) hydrolysis and polymerization, as the formation of polynuclear hydroxo or oxo-bridged clusters is highly dependent on solution conditions. scispace.comlbl.gov At high acidities (e.g., 4.00 M perchloric acid), used to suppress hydrolysis, the ionic strength is kept constant to ensure that the determined stability constants are consistent. scispace.com
The Specific ion Interaction Theory (SIT) model is often used to correlate acid dissociation constants and stability constants with ionic strength. researchgate.net This model allows for the extrapolation of experimentally determined constants at a specific ionic strength to zero ionic strength, providing thermodynamic constants. researchgate.net For example, the acid dissociation constants for EDTA and DTPA were determined at various ionic strengths and correlated using the SIT model to quantify the stability constants of their complexes with Zr(IV). researchgate.net
Speciation diagrams, which graphically represent the percentage of each species as a function of a variable like pH, are a powerful tool to visualize the influence of ionic strength. As the ionic strength changes, the boundaries of the stability fields for different Zirconium(IV) species on these diagrams will shift. For instance, an increase in ionic strength can influence the formation of various Zr(IV) species in the presence of anions like chloride and sulfate (B86663), affecting their adsorption behavior on mineral surfaces. osti.gov Studies on the oxidation of L-histidine catalyzed by Zirconium(IV) have shown that the rate constant decreases with an increase in the ionic strength of the medium, indicating the involvement of charged species in the rate-determining step. researchgate.net
Synthesis and Characterization of Zirconium(IV) Coordination Complexes
Zirconium(IV) Complexes with Oxygen-Donor Ligands
Zirconium(IV) forms a variety of complexes with carboxylate ligands, where the carboxylate group can coordinate to the metal center in several modes, including monodentate, bidentate chelating, and bridging. chemistryjournal.net
Synthesis: Zirconium(IV) carboxylato complexes can be synthesized through various routes. A common method involves the reaction of zirconium precursors like zirconium tetrachloride (ZrCl₄) or zirconyl chloride (ZrOCl₂) with the corresponding carboxylic acid or its salt. ontosight.ainih.gov For example, the reaction of [Zr(CH₂Ph)₄] or [Zr(NMe₂)₄] with the dianion of 1,1'-xylylenediamine bis(Kemp's triacid imide) (H₂XDK) yields the corresponding carboxylato complexes [Zr(CH₂Ph)₂(XDK)] and [Zr(NMe₂)₂(XDK)]. mit.edu Another approach is the reaction of Cp₂ZrCl₂ or CpZrCl₃ with phenylcarboxylic acids, which, depending on the reaction conditions, can lead to a variety of mono- and dinuclear complexes. nih.gov The synthesis of hexanuclear zirconium acetate (B1210297) clusters, such as Zr₆(O)₄(OH)₄(CH₃COO)₁₂, has been achieved through the stepwise addition of acetic acid to an aqueous solution of Zr(IV). acs.orgnih.gov
Characterization: The characterization of Zirconium(IV) carboxylato complexes employs a range of analytical techniques:
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the zirconium center. mit.eduacs.org For instance, the crystal structure of Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O revealed a hexanuclear cluster with a Zr₆ octahedron face-capped by oxide and hydroxide (B78521) ligands. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to determine the coordination mode of the carboxylate ligand. The difference in the stretching frequencies of the carboxylate group (Δν = νas(COO⁻) - νs(COO⁻)) can distinguish between monodentate, bidentate, and bridging coordination. chemistryjournal.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. chemistryjournal.net
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is a powerful tool to study the local coordination environment of zirconium in both solid and solution states. acs.orgnih.gov It has been used to show that the hexanuclear zirconium acetate cluster structure is preserved in aqueous solution. nih.gov
Table 2: Selected Zirconium(IV) Carboxylato Complexes and their Characterization
| Complex | Synthesis Precursors | Key Characterization Techniques | Reference |
|---|---|---|---|
| [Zr(CH₂Ph)₂(XDK)] | [Zr(CH₂Ph)₄] and H₂XDK | X-ray Crystallography, NMR | mit.edu |
| Zr₆(O)₄(OH)₄(CH₃COO)₁₂ | Zr(IV) solution and acetic acid | X-ray Crystallography, EXAFS | acs.orgnih.gov |
Zirconium(IV) readily forms stable complexes with β-diketonate ligands, such as acetylacetonate (B107027) (acac). These ligands are bidentate and coordinate to the zirconium ion through their two oxygen atoms, forming a six-membered chelate ring.
Synthesis: The most common β-diketonato complex of zirconium is zirconium acetylacetonate, Zr(acac)₄. wikipedia.org It is typically synthesized by reacting zirconium oxychloride (ZrOCl₂) with acetylacetone. wikipedia.org The synthesis of bis(β-diketonato)zirconium(IV) chloride complexes, such as bis(acetylacetonato)zirconium(IV) chloride and bis(dibenzoylmethane)zirconium(IV) chloride, has been reported for use as catalysts. rasayanjournal.co.inresearchgate.net Mixed ligand complexes containing both β-diketonate and other ligands, like catecholates, have also been synthesized by reacting Zr(acac)₄ with the corresponding catechol. rsc.org
Characterization:
X-ray Crystallography: The solid-state structure of Zr(acac)₄ reveals a square antiprismatic geometry around the zirconium center, with eight nearly equivalent Zr-O bonds. wikipedia.org The molecule is chiral, possessing D₂ symmetry. wikipedia.org Crystal structures of mixed acetylacetonate-catecholate complexes have also been determined. rsc.org
NMR Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are valuable for characterizing these complexes in solution. worldscientific.com For Zr(acac)₄, a single methyl proton signal is observed in the ¹H NMR spectrum, indicating that the complex is stereochemically non-rigid on the NMR timescale. wikipedia.org
Infrared (IR) and UV-Vis Spectroscopy: These techniques are used to confirm the coordination of the β-diketonate ligand to the zirconium center. worldscientific.comchalcogen.ro
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to study the thermal decomposition of the complexes. chalcogen.ro
Table 3: Examples of Zirconium(IV) β-Diketonato Complexes
| Complex | Formula | Geometry | Reference |
|---|---|---|---|
| Zirconium acetylacetonate | Zr(C₅H₇O₂)₄ | Square antiprismatic | wikipedia.org |
| Bis(acetylacetonato)zirconium(IV) dichloride phthalocyanine | PcZr(acac)₂ | cis-geometry | worldscientific.com |
Hydroxamic acids are effective chelating agents for Zirconium(IV), forming highly stable complexes. nih.gov The hydroxamate group (-C(O)N(OH)-) is a bidentate ligand that coordinates to the metal ion through the carbonyl and hydroxyl oxygen atoms.
Synthesis: Zirconium(IV) hydroxamato complexes can be synthesized by reacting a zirconium salt with the desired hydroxamic acid in a suitable solvent. For instance, the reaction of Zr(IV) with the endo-hydroxamic acid monomer 4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoic acid in a 1:4 stoichiometry can lead to the formation of an octadentate Zr(IV)-loaded tetrameric hydroxamic acid macrocycle through a metal-templated synthesis approach. acs.org
Characterization:
X-ray Crystallography: Single crystal X-ray diffraction has shown that Zr(IV) can form an octa-coordinated complex with four bidentate hydroxamate ligands. nih.gov
Potentiometry: This technique is used to determine the stability constants of the complexes in solution, providing thermodynamic data on their formation. nih.gov
Mass Spectrometry: Techniques like MALDI mass spectrometry can be used to confirm the stoichiometry of the complexes formed in solution. mdpi.com
Computational Methods: Density Functional Theory (DFT) calculations are employed to investigate the solution structures of these complexes and to rationalize their observed stabilities. nih.govnih.gov
Research has shown that tetrahydroxamate chelators generally form more stable complexes with Zr(IV) compared to tris-hydroxamate ligands like desferrioxamine B (DFB). nih.gov This is attributed to the ability of tetrahydroxamates to better saturate the coordination sphere of the Zr⁴⁺ cation, forming an octa-coordinated complex. nih.govnih.gov The stability of these complexes is also influenced by the geometry of the chelator, with larger macrocyclic ligands often providing enhanced stability due to the macrocyclic effect and structural pre-organization. nih.gov
Table 4: Stability of Zirconium(IV)-Hydroxamate Complexes
| Ligand | Stoichiometry (Zr:L) | Key Findings | Reference |
|---|---|---|---|
| Desferrioxamine B (DFB) | 1:1, 2:2, 2:3 | Forms stable complexes, but can be kinetically labile in vivo. | mdpi.comnih.gov |
| Acetohydroxamic Acid (AHA) | 1:1, 1:2, 1:3, 1:4 | Stepwise formation of complexes with determined conditional stability constants. | tandfonline.com |
Porphyrin Complexes
Zirconium(IV) forms stable complexes with porphyrins, a class of macrocyclic ligands. The metal ion typically sits (B43327) in the center of the porphyrin ring, coordinated to the four nitrogen atoms. Due to the d0 electronic configuration of Zr(IV), these complexes often exhibit interesting photophysical properties. orientjchem.orgnih.gov The synthesis of these complexes often involves the reaction of a zirconium(IV) salt, such as zirconium(IV) acetylacetonate or zirconium(IV) chloride, with a free-base porphyrin at elevated temperatures. orientjchem.orgnih.gov
Axial ligation is a common feature in zirconium(IV) porphyrin chemistry, where additional ligands coordinate to the zirconium ion above and below the porphyrin plane. For instance, the reaction of p-methoxy-meso-tetraphenylporphyrin with zirconium(IV) acetylacetonate and various phenols results in the formation of axially ligated complexes of the type [Zr(p-OCH3TPP)(Y)(X)], where Y is acetylacetonate and X represents different phenolates. orientjchem.org Similarly, salicylate (B1505791) and 5-sulfosalicylate have been used as axial ligands in parasubstituted tetraphenylporphyrin (B126558) zirconium(IV) complexes. nih.gov
In addition to monomeric complexes, zirconium(IV) can also form sandwich complexes with porphyrins. A family of bis(porphyrin) zirconium sandwich complexes involving octaethylporphyrin (OEP) and octaethyltetraazaporphyrin (OETAP) has been synthesized and characterized. acs.orgibm.com The structures of Zr(OEP)(OETAP) and Zr(OETAP)2 have been determined by X-ray crystallography. acs.orgibm.com
Table 1: Selected Zirconium(IV) Porphyrin Complexes and their Characteristics
| Complex | Porphyrin Ligand | Axial Ligands | Synthetic Precursors | Reference |
| [Zr(p-OCH3TPP)(acac)(phenolate)] | p-methoxy-meso-tetraphenylporphyrin | Acetylacetonate, Phenolates | p-OCH3H2TPP, Zr(acac)4, Phenols | orientjchem.org |
| SAZr(RTPP) | para-substituted tetraphenylporphyrin (R = H, CH3, NO2, Cl) | Salicylate | Cl2Zr(RTPP), Salicylic acid | nih.gov |
| 5-SSAZr(RTPP) | para-substituted tetraphenylporphyrin (R = H, CH3, NO2, Cl) | 5-Sulfosalicylate | Cl2Zr(RTPP), 5-Sulfosalicylic acid | nih.gov |
| Zr(OEP)(OETAP) | Octaethylporphyrin, Octaethyltetraazaporphyrin | None (sandwich complex) | Zr(OEP)2, H2OETAP | acs.orgibm.com |
| Zr(OETAP)2 | Octaethyltetraazaporphyrin | None (sandwich complex) | Zr(NEt2)4, H2OETAP | acs.orgibm.com |
Zirconium(IV) Complexes with Nitrogen-Donor Ligands
Zirconium(IV) readily forms complexes with Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). These ligands are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. The coordination usually occurs through the nitrogen atom of the imine group and another donor atom, often oxygen or sulfur, present in the ligand framework.
A variety of zirconium(IV) Schiff base complexes have been synthesized and characterized. For example, new zirconium(IV) complexes have been prepared with bidentate Schiff bases derived from amino acids and substituted isatin. oalib.com In these complexes, with the general formula [Zr(L)2Cl2], the Schiff base ligand coordinates to the zirconium ion through the azomethine nitrogen and the carboxylate oxygen, resulting in an octahedral geometry. oalib.com
An interesting aspect of Schiff base coordination chemistry with zirconium(IV) involves the in-situ formation of the Schiff base from a precursor. For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes or ketones typically yields benzothiazolines. tsijournals.com However, in the presence of a metal ion like zirconium(IV), these benzothiazolines can rearrange to form the corresponding Schiff base, which then coordinates to the metal center. tsijournals.com This has been demonstrated in the synthesis of zirconium(IV) complexes of the type [(EtO)2Zr(Bzt)2], where Bzt is the anion of a monofunctional bidentate Schiff base derived from a benzothiazoline. tsijournals.com
The reaction of zirconium tetrachloride with bidentate Schiff base ligands (NS donor set) in a 1:2 molar ratio results in the formation of non-electrolyte, monomeric complexes with a deformed octahedral structure. researchgate.netbenthamdirect.com Similarly, zirconium(IV) complexes with a 1:2 metal-to-ligand stoichiometry have been reported with a Schiff base derived from 4-methyl-3H-benzo[b] tsijournals.comCurrent time information in Bangalore, IN.diazepin-2-ol. ajrconline.org
Table 2: Examples of Zirconium(IV) Schiff Base Complexes
| Complex Type | Schiff Base Ligand Derived From | Donor Atoms | Proposed Geometry | Reference |
| [Zr(L)2Cl2] | Amino acids and substituted isatin | N, O | Octahedral | oalib.com |
| [(EtO)2Zr(Bzt)2] | Benzothiazolines (rearranged in-situ) | N, S | Octahedral | tsijournals.com |
| [ZrCl2(L)2] | Substituted benzaldehydes/ketones and 2-aminothiophenol | N, S | Deformed Octahedral | researchgate.netbenthamdirect.com |
| [ZrCl2(L)]Cl2 | (Z)-2-(1-(4-((4-methyl-3H-benzo[b] tsijournals.comCurrent time information in Bangalore, IN.diazepin-2-yl)oxy)phenyl)ethylidene)hydrazine-1-carboxamide | N, O | Not Specified | ajrconline.org |
| Zr(bppda)2 | N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine | N, N, N, N | Eight-coordinate, D2d-symmetric | nih.gov |
Zirconium(IV) complexes have been successfully stabilized by the bis(amido-phosphine) macrocyclic ligand PhP(CH2SiMe2NSiMe2CH2)2PPh, denoted as [P2N2]. acs.orgacs.org The synthesis of the starting material, ZrCl2[P2N2], is achieved through the reaction of the lithium salt of the ligand, syn-Li2(S)[P2N2] (where S is a solvent molecule like dioxane or THF), with ZrCl4L2 (where L is a labile ligand such as tetrahydrothiophene (B86538) or tetrahydrofuran). acs.orgacs.org
The chloride ligands in ZrCl2[P2N2] can be subsequently replaced to generate a range of derivatives. For example, reaction with Grignard reagents or organolithium compounds can yield dialkyl complexes like ZrR2[P2N2] (where R = Me, CH2Ph). acs.orgacs.org Furthermore, reaction with "magnesium butadiene" (Mg(C4H6)·2THF) leads to the formation of the π-η4-butadiene complex, Zr(η4-C4H6)[P2N2]. acs.org The synthesis of the tert-butylimido complex, Zr(NBut)[P2N2], is also possible through the reaction of ZrCl2[P2N2] with LiNHBut. acs.org X-ray crystallographic studies of these complexes reveal that the zirconium center is situated above the plane defined by the donor atoms of the macrocyclic ligand. acs.orgacs.org
Zirconium(IV) Complexes with Mixed-Donor Ligands
Zirconium(IV) forms stable complexes with ligands containing a combination of different donor atoms. An example of this is the synthesis of mixed ligand ternary Zr(IV) complexes of the type [M(Q)2LNO3·xH2O], where HQ is 8-hydroxyquinoline (B1678124) (an O, N donor) acting as the primary ligand, and HL represents N- and/or O-donor amino acids such as L-serine, L-alanine, and glycine (B1666218) as secondary ligands. researchgate.net These complexes are reported to be non-electrolytic in nature, and thermal analysis suggests the presence of a coordinated water molecule. researchgate.net The design of efficient chelating agents for Zr(IV) often involves mixed donor sets, such as in trihydroxamate-catecholate ligands, which have shown high stability. unife.it
Synthetic Methodologies for Zirconium(IV) Complexes
Solution-phase synthesis is the predominant method for preparing zirconium(IV) complexes. This approach offers control over stoichiometry, reaction temperature, and product isolation. The choice of solvent is crucial and depends on the solubility of the reactants and the desired reaction conditions.
For the synthesis of porphyrin complexes , high-boiling solvents like propionic acid or a molten salt bath (e.g., a mixture of NaNO3, NaNO2, and KNO3) are often employed to drive the reaction between the porphyrin and the zirconium precursor, such as Zr(acac)4. orientjchem.org The synthesis of axially ligated porphyrin complexes can be achieved in solutions of dichloromethane-hexane. nih.gov
The preparation of Schiff base complexes is typically carried out in dry organic solvents like tetrahydrofuran (B95107) (THF) or benzene (B151609) under anhydrous conditions to prevent hydrolysis of the zirconium precursor and the ligand. oalib.comtsijournals.comresearchgate.netbenthamdirect.com For instance, the bi-molar reaction of zirconium tetrachloride with bidentate Schiff base ligands is conducted in dry THF. researchgate.netbenthamdirect.com
The synthesis of amido-phosphine macrocyclic ligand complexes also relies on solution-phase techniques in aprotic, anhydrous solvents. The initial formation of ZrCl2[P2N2] involves the reaction of ZrCl4(THT)2 or ZrCl4(THF)2 with the lithium salt of the ligand in solvents like THF or dioxane. acs.orgacs.org Subsequent reactions to replace the chloride ligands are also performed in solution. acs.orgacs.org
The synthesis of zirconium alkoxides, which can be precursors for other complexes, is also a solution-based process. For example, Zr(OiPr)4·iPrOH can be synthesized by dispersing zirconium(IV) chloride in toluene (B28343) and adding a 2M ammonia (B1221849) solution in isopropanol (B130326). chemrxiv.orgrsc.orgchemrxiv.org Similarly, zirconium(IV) tert-butoxide can be prepared by reacting tetrakis(diethylamido)zirconium(IV) with tert-butanol (B103910) in toluene. chemrxiv.orgrsc.orgchemrxiv.org
Electrochemical Synthesis of Organometallic Zirconium(IV) Species
The direct electrochemical oxidation of zirconium metal in a non-aqueous medium containing an organic halide (RX) presents a viable route for the synthesis of organometallic halides of zirconium(IV). cdnsciencepub.comcdnsciencepub.com This method has been successfully employed to produce compounds of the type R₂ZrX₂.L₂, where L represents a stabilizing ligand such as acetonitrile (B52724) (CH₃CN) or 2,2'-bipyridine (B1663995) (bipy). cdnsciencepub.com The process involves the electrochemical oxidation of a zirconium anode in a solution of the organic halide, typically in the presence of the coordinating solvent.
More recently, electrochemical methods have been utilized to synthesize zirconium carboxylates directly from metallic zirconium and the corresponding carboxylic acids (acetic, octanoic, and lauric acids). mdpi.com Cyclic voltammetry studies indicate that a halide anion can act as a mediator in the reaction between the zirconium metal and the carboxylic acid. mdpi.com This approach has proven effective for producing zirconium acetate and octanoate. mdpi.com These electrochemically synthesized zirconium carboxylates, in combination with ethylaluminum sesquichloride (Et₃Al₂Cl₃), have shown moderate activity as pre-catalysts in the oligomerization of ethylene (B1197577). mdpi.com
The synthesis of 1-zirconacyclobuta-2,3-dienes, which are organometallic analogs of 1,2-cyclobutadiene, has also been achieved through salt metathesis using an ansa-zirconocene dichloride and a 1,3-dilithiated allene (B1206475) precursor. nih.gov While not a direct electrochemical synthesis of the final product, this highlights the broader synthetic strategies available for accessing novel organometallic zirconium(IV) species.
Spectroscopic and Structural Elucidation of Zirconium(IV) Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of Zirconium(IV) complexes in solution. Both ¹H and ¹³C NMR provide valuable information about the ligand environment and the coordination of ligands to the zirconium center.
In the ¹H NMR spectra of Zirconium(IV) complexes, the chemical shifts of the ligand protons are often altered upon coordination to the metal ion. For instance, in mixed ligand Zirconium(IV) complexes involving substituted pyrazolones and mandelic acid, the signals for the aromatic protons are observed in the region of δ 119.8 - 150.2 ppm in the ¹³C NMR spectrum. chemistryjournal.net The carboxylic carbon signal in these complexes shows a downfield shift to δ 186.4 ppm compared to the free ligand, indicating coordination. chemistryjournal.net
For Zirconium(IV) porphyrin complexes, the ¹H NMR spectra show an upfield shift (shielding) of the porphyrin protons compared to the free meso-tetraphenylporphyrin (H₂TPP), which is indicative of the insertion of the Zr(IV) ion into the porphyrin ring. orientjchem.org In studies of dinuclear Zirconium(IV) complexes with the heptadentate ligand dhpta (B1583530), 1D and 2D NMR techniques, including 2D EXSY, have been instrumental in studying the dynamic fluxional behavior of the complexes in solution. nih.gov These studies revealed that at low pH, the two magnetically nonequivalent dhpta ligands exchange at a rate of 11 s⁻¹ at 298 K. nih.gov
In the case of Zirconium(IV) complexes with Schiff base ligands derived from salicylaldazine and semicarbazones, the proton signal of the azomethine group (CH=N) shifts downfield from δ 8.0-8.1 ppm in the free ligand to δ 8.5-8.7 ppm in the complex, which is attributed to the donation of the lone pair of electrons from the azomethine nitrogen to the zirconium atom. scispace.com Similarly, for a Zirconium(IV) captopril (B1668294) complex, the disappearance of the ¹H NMR signals for the protons of the mercapto, carboxylic, and CH-C=O groups confirms their involvement in coordination with the zirconium(IV) ion. farmaciajournal.com The ¹H NMR spectrum of a Zirconium(IV) ibuprofen (B1674241) complex also shows the absence of the carboxylic group proton signal at δ 11.00 ppm, indicating its deprotonation and coordination to the metal. researchgate.net
The synthesis of zirconium(IV) alkoxides, such as isopropoxide, sec-butoxide, and tert-butoxide, has been monitored using ¹H and ¹³C NMR. For example, the ¹H NMR spectrum of the zirconium(IV) isopropoxide isopropanol complex displays characteristic resonances that confirm the stoichiometry of the complex. nih.gov
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Zirconium(IV) Complexes and Corresponding Ligands
| Compound/Functional Group | Free Ligand | Zirconium(IV) Complex | Reference |
|---|---|---|---|
| Azomethine proton (CH=N) | 8.0-8.1 | 8.5-8.7 | scispace.com |
| Carboxylic acid proton (COOH) of Ibuprofen | 11.00 | Absent | researchgate.net |
| Carboxylic acid proton (COOH) of Captopril | Present | Absent | farmaciajournal.com |
| Mercapto proton (SH) of Captopril | Present | Absent | farmaciajournal.com |
| CH-C=O proton of Captopril | Present | Absent | farmaciajournal.com |
| Aromatic protons | - | 119.8 - 150.2 (¹³C) | chemistryjournal.net |
Infrared (IR) spectroscopy is a fundamental technique for the characterization of Zirconium(IV) complexes, providing key insights into the coordination modes of ligands. The comparison of the IR spectrum of a free ligand with that of its Zirconium(IV) complex allows for the identification of changes in vibrational frequencies of functional groups upon coordination.
A common observation in the IR spectra of Zirconium(IV) complexes is the appearance of new bands in the low-frequency region, which are attributed to the Zr-O and Zr-N stretching vibrations. For instance, in mixed ligand complexes with salicylaldazine and semicarbazones, new bands are observed around 420-440 cm⁻¹ and 400-410 cm⁻¹, assigned to ν(Zr-O) and ν(Zr-N) respectively. scispace.com Similarly, for Zirconium(IV) porphyrin complexes, the appearance of a Zr-N band in the range of 457-502 cm⁻¹ confirms the metallation of the porphyrin ring. orientjchem.org The incorporation of axial ligands like phenolates is confirmed by Zr-O vibrational frequencies in the range of 649-680 cm⁻¹. orientjchem.org
The coordination of carboxylate groups is often indicated by the difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies. In mixed ligand Zirconium(IV) complexes with mandelic acid, the Δν value of 209 - 236 cm⁻¹ is higher than that of the free acid (163 cm⁻¹), suggesting a monodentate coordination of the carboxylate group. chemistryjournal.net
For Schiff base complexes, the stretching frequency of the azomethine group (C=N) is often shifted upon coordination. In complexes derived from 4-aminoantipyrine, the bidentate nature of the ligands (coordination through oxygen and nitrogen) is inferred from the IR data. asianpubs.org In Zirconium(IV) complexes with N,N'-bis(isatin) diamine Schiff base ligands, the spectra also provide evidence for the coordination of the ligand to the metal center. researchgate.net
The presence of other functional groups can also be monitored. For example, in a Zirconium(IV) oxinate complex, the disappearance of the ν(OH) stretching band at 3176 cm⁻¹ from the free oxine ligand indicates deprotonation upon complexation. nih.gov In acetylacetonate complexes, the bidentate binding of the acetylacetonate (AcAc) ligand to the Zr(IV) atom is confirmed by the IR spectra. chalcogen.ro
Table 2: Characteristic IR Frequencies (cm⁻¹) for Zirconium(IV) Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type | Reference |
|---|---|---|---|
| ν(Zr-N) | 457-502 | Porphyrin complexes | orientjchem.org |
| ν(Zr-O) | 649-680 | Porphyrin complexes with phenolate (B1203915) axial ligands | orientjchem.org |
| ν(Zr-O) | 420-440 | Mixed ligand salicylaldazine/semicarbazone complexes | scispace.com |
| ν(Zr-N) | 400-410 | Mixed ligand salicylaldazine/semicarbazone complexes | scispace.com |
| ν(C=N) | Shift upon coordination | Schiff base complexes | asianpubs.orgresearchgate.net |
UV-Visible spectroscopy is a valuable tool for studying the electronic transitions in Zirconium(IV) complexes and can provide information about the coordination environment of the metal ion. Since Zirconium(IV) has a d⁰ electronic configuration, d-d electronic transitions are not expected. researchgate.net Therefore, the absorption bands observed in the UV-Visible spectra of Zirconium(IV) complexes are typically due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π* and n → π*) transitions.
In Zirconium(IV) Schiff base complexes, bands in the UV region are often assigned to intra-ligand transitions. For example, a band around 385-415 nm can be attributed to n-π* transitions within the >C=N- group. researchgate.net In some cases, newly emerged bands in the spectra of the complexes compared to the free ligands, such as those observed between 29946-33000 cm⁻¹, are assigned to charge-transfer transitions. researchgate.net
For Zirconium(IV) porphyrin complexes, the insertion of the metal ion into the porphyrin ring is confirmed by the presence of the characteristic Soret (B) and Q bands. orientjchem.org The positions of these bands can be influenced by the solvent polarity, with a red shift often observed in more polar solvents, indicating π → π* interactions. orientjchem.org
In the case of Zr(oxinate)₄, an absorption at 380 nm in acetonitrile is assigned to a π → π* transition within the ligand. nih.gov The molar absorptivity of this band is approximately four times that of the free oxine ligand, supporting the assignment of a ligand-based transition. nih.gov For Zirconium(IV) complexes with Schiff bases derived from 2-aminomethylbenzimidazole and 2-hydroxynaphtaldehyde, bands observed at 282 nm and 350 nm are attributed to intra-ligand transitions and LMCT. arabjchem.org
The stability of Zirconium(IV) complexes can also be monitored using UV-Visible spectroscopy. For instance, the UV-Vis spectrum of a reusable Zirconium(IV) Schiff base complex catalyst showed no significant changes after five reuses, indicating its stability under the reaction conditions. researchgate.net
Table 3: UV-Visible Absorption Data for Selected Zirconium(IV) Complexes
| Complex | λₘₐₓ (nm) | Assignment | Reference |
|---|---|---|---|
| Zr(IV) Schiff base complex | 385-415 | n-π* (>C=N-) | researchgate.net |
| Zr(IV) Schiff base complex | 29946-33000 cm⁻¹ | Charge-transfer | researchgate.net |
| Zr(oxinate)₄ | 380 | π → π* (ligand-based) | nih.gov |
| Zr(IV) Schiff base complex | 282, 350 | Intra-ligand, LMCT | arabjchem.org |
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the composition of Zirconium(IV) complexes. Various ionization methods, such as Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Time-of-Flight (TOF) mass spectrometry, have been employed to characterize these complexes.
For mixed ligand Zirconium(IV) complexes, Time-of-Flight Mass Spectrometry (TOF MS) has been used to obtain the mass spectral information. The observed fragment ions and their m/z values correspond to the proposed structures of the complexes. chemistryjournal.net In the study of Zirconium(IV) complexes with desferrioxamine (DFO), both MALDI-TOF/TOF and ESI-MS were utilized. mdpi.com MALDI-TOF/TOF analysis confirmed the formation of 2:2 and 2:3 metal-to-ligand complexes, showing peaks with the correct isotopic distributions for species such as [KZr₂(DFO)₂HCCA(-2H⁺)] and [HKZr₂(DFO)₃]⁺. mdpi.com In contrast, ESI-MS only detected the 1:1 species, [ZrDFO]⁺. mdpi.com This highlights how different ionization techniques can provide complementary information about the species present in solution.
Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in the characterization of octadentate Zirconium(IV)-loaded macrocycles. The presence of Zirconium(IV) in the macrocycle is clearly identified by the characteristic isotope pattern of natural zirconium (⁹⁰Zr, ⁹¹Zr, ⁹²Zr, ⁹⁴Zr, ⁹⁶Zr). acs.org This technique allowed for the identification of not only the target tetrameric macrocycle but also a trimeric Zirconium(IV)-loaded macrocycle. acs.org
In the characterization of hafnium(IV) and zirconium(IV) complexes with β-diketones, mass spectrometry was used in conjunction with other techniques to elucidate the structures of the prepared complexes. researchgate.net Similarly, the mass spectrum of a Zirconium(IV) complex with a Schiff base derived from 2-aminomethylbenzimidazole and 2-hydroxynaphtaldehyde showed a base peak corresponding to a fragment of 2-aminomethylphenol linked to the zirconium metal, confirming the coordination mode. arabjchem.org
For example, the crystal structures of three dinuclear Zirconium(IV) complexes with the heptadentate ligand dhpta have been determined. nih.gov In these complexes, the two Zr(IV) ions are bridged by two alkoxo groups, with an average Zr-O bond length of 2.165 Å. nih.gov Each Zr(IV) ion is eight-coordinate with a distorted triangulated dodecahedral geometry and is also bonded to two nitrogen atoms (average Zr-N 2.448 Å) and four carboxylate oxygen atoms (average Zr-O 2.148 Å). nih.gov
The structures of several Zirconium(IV) complexes with β-diketone ligands have also been elucidated by single-crystal X-ray diffraction. researchgate.net For instance, in zirconium(IV) pivaloyltrifluoroacetonate, zirconium(IV) trifluoroacetylacetonate, and zirconium(IV) hexafluoroacetylacetonate, the structures are molecular, with the zirconium atom coordinating to eight oxygen atoms from the four β-diketonate ligands. The Zr-O distances in these complexes fall within the range of 2.09–2.28 Å. researchgate.net
The crystal structure of a polymeric Zirconium(IV) oxalate (B1200264) complex, [K₂{Zr(C₂O₄)₃}·H₂C₂O₄·H₂O]n, has also been reported, revealing a 1:3 metal-to-ligand stoichiometry and a polymeric nature. acs.org In another study, the X-ray crystal structure of [Zr(η¹-CH₂Ph)(η²-CH₂Ph){(C₆H₃)₂-2,2′-(NCH₂C₆H₄Ph-4)₂-6,6′-Me₂}] revealed details about the coordination of the benzyl (B1604629) ligands. capes.gov.br
Table 4: Selected Crystallographic Data for Zirconium(IV) Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| K₂[Zr₂(dhpta)₂]·5H₂O | - | - | Dinuclear, eight-coordinate Zr(IV), distorted triangulated dodecahedral geometry, Zr-O (alkoxo) = 2.165 Å, Zr-N = 2.448 Å, Zr-O (carboxylate) = 2.148 Å | nih.gov |
| Zr(ptac)₄ | Monoclinic | Cc | Mononuclear, eight-coordinate Zr(IV), Zr-O = 2.09–2.28 Å | researchgate.net |
| Zr(tfac)₄ | Monoclinic | C2/c | Mononuclear, eight-coordinate Zr(IV), Zr-O = 2.09–2.28 Å | researchgate.net |
| Zr(hfac)₄ | - | - | Mononuclear, eight-coordinate Zr(IV), Zr-O = 2.09–2.28 Å | researchgate.net |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| Zr(IV) | Zirconium cation (4+) |
| EtBr | Ethyl bromide |
| CH₃CN | Acetonitrile |
| bipy | 2,2'-bipyridine |
| Et₃Al₂Cl₃ | Ethylaluminum sesquichloride |
| H₂TPP | meso-tetraphenylporphyrin |
| dhpta | 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid |
| AcAc | Acetylacetonate |
| DFO | Desferrioxamine |
| ptac | Pivaloyltrifluoroacetonate |
| tfac | Trifluoroacetylacetonate |
| hfac | Hexafluoroacetylacetonate |
| C₂O₄²⁻ | Oxalate |
| Ibuprofen | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
| Captopril | (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
| Mandelic acid | 2-hydroxy-2-phenylacetic acid |
| Salicylaldazine | (E,E)-2,2'-(diazine-1,2-diylidenebis(methanylylidene))diphenol |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size and shape of macromolecules and nanoparticles in solution, providing low-resolution structural information for systems ranging from 1 to 200 nm. researchgate.netuu.nl This method is particularly valuable for studying the coordination chemistry and complexation phenomena of the Zirconium(IV) cation, as it allows for the characterization of oligomeric and polymeric species in aqueous and non-aqueous solutions. acs.orgcambridge.org
SAXS has been instrumental in providing corroborative evidence for the existence of various zirconium(IV) species in solution. acs.org For instance, studies have confirmed the presence of the cyclic, hydroxyl-bridged tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, as a fundamental structural unit in aqueous solutions of zirconium oxychloride (ZrOCl₂·8H₂O). acs.orgresearchgate.netnih.gov SAXS data collected for Zr(IV) solutions were successfully fitted to a cylindrical model, further supporting the proposed tetrameric structure. acs.org
The technique is also capable of monitoring the early stages of polymerization and colloid formation. cambridge.org In studies of the thermohydrolytic polymerization of aqueous zirconyl salt solutions at elevated temperatures, SAXS data analysis, including Guinier and Porod plots, revealed the growth kinetics and morphology of the forming particles. cambridge.org These analyses suggest that zirconium tetramers and octamers polymerize into larger, elongated rod- or needle-shaped primary particles. cambridge.org
Furthermore, SAXS has been employed to investigate the complexation of Zirconium(IV) with various ligands. In the case of desferrioxamine (DFO), SAXS analysis, in conjunction with other techniques, surprisingly revealed the formation of not only the expected 1:1 complexes but also binuclear 2:2 and 2:3 metal-to-ligand species in solution. mdpi.comnih.gov The shape of the main 2:2 complex in solution was modeled as a barbell based on the SAXS measurements. mdpi.com
Detailed Research Findings
SAXS investigations have yielded specific structural parameters for various Zirconium(IV) complexes in solution. For example, in a study of zirconium(IV) hydrous tetramers, the scattering data were fitted to different models to determine the geometry of the species. acs.org The results indicated a cylindrical model with a radius of 4.8 Å and an aspect ratio of 2.3 provided a good fit for the tetrameric species. acs.org
In another study focusing on the evolution of nanostructures in sol-gel derived zirconia precursor sols, SAXS was used to characterize the shape and size of the clusters. utwente.nl The data for zirconia sols were described by a length-polydisperse cylindrical form factor. These clusters were found to have a cross-sectional radius of 0.28 nm and a nearly monodisperse length of approximately 1.85 nm, suggesting they are constructed from tetrameric zirconium building blocks. utwente.nl
The influence of concentration on the solution speciation of zirconyl chloride has also been examined using SAXS. curtin.edu.au These studies showed that the particle radius of the solution species did not change significantly with increasing concentration or upon the addition of yttrium chloride. curtin.edu.au The radius of gyration (Rg) for lower concentrations was determined to be 4.5 Å ± 0.1 Å, consistent with values for higher concentrations. curtin.edu.au
The table below summarizes key findings from various SAXS studies on Zirconium(IV) species.
| System | Identified Species/Morphology | Key SAXS Findings & Parameters | Reference(s) |
| Zirconium(IV) in aqueous solution | Hydroxyl-bridged tetramers | Cylindrical model fit with radius = 4.8 Å, aspect ratio = 2.3. Rg = 4.5 Å ± 0.1 Å. | acs.orgcurtin.edu.au |
| Thermohydrolytic polymerization of zirconyl salt | Elongated-rod/needle-shaped primary particles | Radius of gyration of cross section between 4 and 5 Å. | cambridge.org |
| Zirconium(IV) with desferrioxamine (DFO) | Binuclear 2:2 and 2:3 complexes | The main 2:2 complex was modeled as a barbell shape with a length of about 30 Å. | mdpi.com |
| Zirconia precursor sol | Length-polydisperse cylindrical clusters | Cross-sectional radius (r₀) = 0.28 nm, length ≈ 1.85 nm. | utwente.nl |
| Zirconium hydroxide colloid | Platelike nanoparticles | Width = 2.8 ± 0.4 nm, thickness = 0.5 ± 0.1 nm. | usc.edu.au |
SAXS is also a valuable tool for studying more complex systems, such as polyoxometalates (POMs) containing zirconium. nih.govrsc.org These studies help in understanding the speciation of POMs in solution, which is crucial for their application in catalysis and materials science. rsc.orgacs.org For instance, previously unknown Zr(IV)-monosubstituted Keggin-type dimeric polyoxometalates have been characterized, where two [PW₁₁O₃₉Zr]³⁻ units are linked by hydroxo bridges. nih.gov
Catalytic Applications of Zirconium Iv Species
Zirconium(IV) in Polymerization Catalysis
The development of Group 4 metal complexes, including those of zirconium, has been a significant area of research in both academic and industrial settings for homogeneous olefin polymerization. bohrium.com Zirconium(IV) complexes, in particular, have demonstrated considerable utility as catalysts in the synthesis of a wide range of polymers.
Zirconium(IV) complexes are highly effective catalysts for the polymerization of olefins, such as ethylene (B1197577) and propylene (B89431), leading to the formation of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). noahchemicals.comsamaterials.com These catalytic systems often consist of a zirconium(IV) precursor, such as zirconocene (B1252598) dichloride or zirconium tetrachloride, which is activated by a cocatalyst, typically an aluminoxane like methylaluminoxane (B55162) (MAO). nih.govufba.br The resulting cationic zirconium species is the active catalyst that initiates and propagates the polymerization chain.
The structure of the ligands surrounding the zirconium center plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. For instance, half-metallocene zirconium complexes with phenylphosphine (B1580520) ligands have shown exceptionally high activity for ethylene homopolymerization. rsc.org Similarly, [OSSO]-type bis(phenolate) ligand-based zirconium(IV) complexes can catalyze the polymerization of α-olefins like 1-hexene (B165129) and styrene, producing polymers with specific tacticities and high molecular weights. mdpi.com Research has shown that the geometry of the catalyst, such as the equilibrium between different isomers (e.g., mer-mer and fac-fac isomers in Salan catalysts), can significantly influence the polymerization activity. nih.govacs.org
Table 1: Performance of Selected Zirconium(IV) Catalysts in Olefin Polymerization
| Catalyst System | Monomer | Activity | Polymer Properties | Reference |
|---|---|---|---|---|
| Dichlorobis(2-ethyl-3-hydroxy-4-pyrone)zirconium(IV) / MAO | Ethylene | Active | High-molecular-weight polyethylene | ufba.br |
| Carbazolyl-substituted [OSSO]-type dibenzyl zirconium(IV) / dMMAO | 1-Hexene | Up to 2080 h⁻¹ (TOF) | Vinylidene-ended oligomers | mdpi.com |
| Carbazolyl-substituted [OSSO]-type dibenzyl zirconium(IV) / dMAO | Styrene | Up to 2810 g mmol⁻¹ h⁻¹ | Isotactic polystyrene (Mw < 508,100 g mol⁻¹) | mdpi.com |
| Oxazoline-amine zirconium tribenzyl / Ph₃C⁺B(C₆F₅)₄⁻ | Ethylene | Up to 29.5 kg/(mol·min·atm) | High-molecular-weight PE (Mw up to 392.4 kg/mol) | bohrium.com |
| Phenylphosphine half-metallocene zirconium / MAO | Ethylene | Up to 58,000 kg molZr⁻¹ h⁻¹ (at 100 °C) | High-molecular-weight polyethylene | rsc.org |
Zirconium(IV) complexes are also extensively used as initiators for the ring-opening polymerization (ROP) of cyclic esters and epoxides. cdnsciencepub.com This method is crucial for producing biodegradable polymers such as polylactide (PLA) and poly(3-hydroxybutyrate) (PHB). rsc.orgresearchgate.net The mechanism typically involves the coordination of the monomer to the Lewis acidic zirconium center, followed by a nucleophilic attack from an initiating group, such as an alkoxide, which opens the ring and starts the polymer chain growth. rsc.org
The design of the ligand framework around the zirconium ion is critical for controlling the polymerization. For example, diamino-bis(phenolate) Zirconium(IV) complexes have been studied for the ROP of lactide and ε-caprolactone, with less sterically hindered ligands leading to higher polymer yields. cdnsciencepub.com Some Zirconium(IV) catalysts can exhibit "living" polymerization characteristics, which allows for precise control over the polymer's molecular weight and a narrow polydispersity index (PDI). rsc.org Researchers have also developed redox-switchable zirconium catalysts, where the catalytic activity can be altered by changing the oxidation state of a ferrocene (B1249389) unit within the ligand, enabling the synthesis of block copolymers. rsc.org
Table 2: Zirconium(IV) Catalysts in Ring-Opening Polymerization (ROP)
| Catalyst System | Monomer | Resulting Polymer | Key Findings | Reference |
|---|---|---|---|---|
| Diamino-bis(phenolate) Zr(IV) isopropoxide complexes | L-lactide, rac-lactide, ε-caprolactone | Polyesters | Activity influenced by ligand sterics. | cdnsciencepub.com |
| Heteroleptic Zr(IV) complex with -OCF₃ modified ligand | Phthalic anhydride (B1165640) and butylene oxide | Poly(ester-alt-ethers) | Forms ABB sequences instead of typical AB. | nih.govacs.org |
| Mononuclear Zr compound with N,O-chelate and dimethylamide ligands | β-butyrolactone (BBL) | Polyhydroxylbutyrate (PHB) | Achieves living polymerization with narrow PDI (1.03–1.07). | rsc.org |
| (salfen)Zr(OiPr)₂ (salfen = ferrocene-based diimine) | Cyclic esters and epoxides | Block copolymers | Redox-switchable catalysis for synthesizing block copolymers. | rsc.org |
Zirconium(IV) catalysts are instrumental in the synthesis of cyclic olefin copolymers (COCs), which are amorphous thermoplastics with desirable properties like high transparency and thermal resistance. mdpi.com These copolymers are typically produced by the copolymerization of a cyclic olefin, such as norbornene (NBE), with an acyclic olefin, like ethylene. mdpi.comrsc.org
Half-metallocene zirconium catalysts have demonstrated high efficiency in this process. For instance, a phenylphosphine half-metallocene zirconium complex showed impressive activity in the copolymerization of ethylene with norbornene, achieving a high incorporation rate of the cyclic monomer. rsc.org The design of the catalyst, including the ligands attached to the zirconium center, is crucial for controlling the copolymer's composition and, consequently, its physical properties. mdpi.com
Table 3: Zirconium(IV) in Cyclic Olefin Copolymerization
| Catalyst System | Comonomers | Copolymer | Activity/Incorporation | Reference |
|---|---|---|---|---|
| Phenylphosphine half-metallocene zirconium / MAO | Ethylene / Norbornene | E/NBE copolymer | >10⁴ kg molZr⁻¹ h⁻¹, 56.2% NBE incorporation | rsc.org |
| Phenylphosphine half-metallocene zirconium / MAO | Ethylene / 1-Hexene | E/1-Hexene copolymer | >10⁴ kg molZr⁻¹ h⁻¹, 8.0% 1-Hexene incorporation | rsc.org |
Zirconium(IV) in Organic Synthesis and Transformations
The Lewis acidity of Zirconium(IV) compounds makes them effective catalysts in a range of organic reactions beyond polymerization. noahchemicals.comwikipedia.org
While less common than for other transition metals like ruthenium or molybdenum, zirconium(IV) complexes have been investigated for metathesis reactions. Olefin metathesis is a powerful reaction that involves the redistribution of olefinic bonds. Some zirconocene complexes, such as Bis(butylcyclopentadienyl)zirconium(IV) dichloride, have been noted for their potential utility as catalysts in such transformations. samaterials.com
More specifically, zirconium complexes have been successfully employed in imine metathesis, which is analogous to olefin metathesis but involves carbon-nitrogen double bonds. nih.gov For example, silica-supported zirconium-imido complexes have been shown to be the first heterogeneous catalysts active for imine/imine cross-metathesis. rsc.orgkaust.edu.sa The catalytic cycle is proposed to proceed through a [2+2] cycloaddition mechanism, forming a transient four-membered metallacycle. rsc.org
Zirconium tetrachloride (ZrCl₄) is a widely used weak Lewis acid catalyst for Friedel-Crafts acylation reactions. wikipedia.orgchemotechnique.se This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride. ZrCl₄ is valued for its effectiveness in promoting these reactions, which are crucial for producing pharmaceuticals, dyes, and fragrances. noahchemicals.com
In addition to ZrCl₄, other zirconium-based catalysts have been developed. Sulfated zirconia, for example, has proven to be an efficient and reusable heterogeneous catalyst for the Friedel-Crafts acylation of substituted indoles with acid anhydrides, showing excellent activity and selectivity. unlp.edu.ar Furthermore, chiral zirconium complexes, such as those derived from Zr(Ot-Bu)₄ and BINOL ligands, can catalyze asymmetric Friedel-Crafts alkylations, leading to the synthesis of enantiomerically enriched products. thieme-connect.com
Table 4: Application of Zirconium(IV) Catalysts in Friedel-Crafts Reactions
| Catalyst | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Zirconium tetrachloride (ZrCl₄) | Acylation | Aromatic compounds and acylating agents | Weak Lewis acid catalyst for various organic syntheses. | noahchemicals.comwikipedia.org |
| Sulfated Zirconia | Acylation | 3-Methylindole and acid anhydrides | Efficient, reusable heterogeneous catalyst with high selectivity. | unlp.edu.ar |
| (R)-3,3′-Br₂-BINOL / Zr(Ot-Bu)₄ | Alkylation | Indoles and enones | Catalyzes asymmetric reaction with excellent enantioselectivity. | thieme-connect.com |
| Urea-functionalized Zr(IV)-UiO-67 MOF | Alkylation | Indole (B1671886) and β-nitrostyrene | Highly active and recyclable heterogeneous catalyst. | acs.orgnih.gov |
Direct Amidation Reactions
Zirconium(IV) compounds, particularly Zirconium(IV) chloride (ZrCl₄), have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.netdiva-portal.org This method is advantageous due to its mild reaction conditions, high yields, and the ability to conserve the enantiopurity of chiral starting materials. researchgate.net The process is considered environmentally friendly as the only byproduct is water. diva-portal.org
The catalytic activity of Zr(IV) salts in direct amidation is attributed to the in-situ formation of Zr(IV) oxo clusters. nih.gov These clusters act as the active catalytic species. The mechanism involves the activation of the carboxylic acid by the Lewis acidic Zr(IV) center, facilitating the nucleophilic attack of the amine. nih.gov Studies combining kinetics, NMR, and DFT have shown that a dinuclear zirconium complex is the actual catalytic species that reacts with the carboxylate and amine to form a tetrahedral intermediate. mdpi.com The rate-determining step is the cleavage of the C–O bond. mdpi.com
A variety of zirconium-based catalysts have been developed for this transformation. For instance, the commercially available Cp₂Zr(OTf)₂·THF has been used, circumventing the need for water-scavenging techniques that are often required in such reactions. mdpi.comdiva-portal.org This catalyst has shown tolerance to alcohols and stoichiometric amounts of water. diva-portal.org Zirconium and hafnium-based polyoxometalate (POM) complexes have also been employed, allowing for amide formation under mild conditions with a reusable catalyst. mdpi.com
The scope of the reaction is broad, accommodating a range of substrates to produce both secondary and tertiary amides. researchgate.netdiva-portal.org However, the reaction can be sensitive to steric hindrance at the carboxylic acid partner, and in some cases, no reaction is observed with anilines. mdpi.com
Table 1: Zirconium(IV) Catalyzed Direct Amidation Reactions
| Catalyst | Reactants | Product | Yield (%) | Conditions | Reference |
| ZrCl₄ | Phenylacetic acid, Benzylamine (B48309) | N-Benzyl-2-phenylacetamide | High | Toluene (B28343), 110 °C | researchgate.net |
| ZrCl₄ | Boc-Phe-OH, Benzylamine | Boc-Phe-NHBn | High | Toluene, 110 °C | researchgate.net |
| Cp₂Zr(OTf)₂·THF | Phenylacetic acid, Benzylamine | N-Benzyl-2-phenylacetamide | 94 | THF, 70 °C, 48 hrs | diva-portal.org |
| Cp₂HfCl₂ | Various carboxylic acids and amines | Amides | Very good | Room temperature, 90 min | mdpi.com |
Synthesis of Heterocyclic Compounds
Zirconium(IV) catalysts are widely utilized in the synthesis of a diverse range of heterocyclic compounds. rsc.org Zirconium compounds in various forms, including ZrO₂, Zr(IV) salts, and organozirconium complexes, are employed in these synthetic transformations. rsc.org
Zirconium(IV) chloride (ZrCl₄) has proven to be an efficient catalyst for several reactions leading to heterocyclic systems. For example, it catalyzes the electrophilic addition of indoles to aldehydes or ketones to form bis(indolyl)methanes. sigmaaldrich.com It is also used in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and in the synthesis of quinoxalines and pyrido[2,3-b]pyrazines. sigmaaldrich.comscispace.com
In one specific example, ZrCl₄ activates the non-amidic carbonyl group of isatins, which then undergoes nucleophilic attack by indole to produce 3-substituted indoles. rsc.org The reaction proceeds through the formation of a key intermediate, (S)-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, which subsequently dehydrates and reacts with a second indole molecule. rsc.org
Heteroleptic zirconium(IV) complexes have also been synthesized and used in the creation of complex organic frameworks. koreascience.kr These complexes, which can feature a distorted trigonal bipyramidal geometry, are formed by the reaction of zirconium tetrachloride with Schiff bases and other organic ligands. koreascience.kr
Table 2: Zirconium(IV) in the Synthesis of Heterocyclic Compounds
| Catalyst | Reactants | Product | Reaction Type | Reference |
| ZrCl₄ | Indole, Aldehydes/Ketones | Bis(indolyl)methanes | Electrophilic addition | sigmaaldrich.com |
| ZrCl₄ | Aromatic aldehyde, β-ketoester, Urea | 3,4-dihydropyrimidin-2(1H)-ones | Biginelli reaction | scispace.com |
| ZrCl₄ | Isatins, Indole | 3,3-bis(indolyl)indolin-2-ones | Condensation | rsc.org |
| ZrCl₄ | 2-aminopyridine, Aldehydes, Isocyanides | N-fused 2- and 3-aminoimidazoles | Ugi-type multicomponent reaction | thieme-connect.com |
C-H Functionalization
Zirconium(IV) species have demonstrated utility in the catalytic functionalization of C-H bonds, a significant area in organic synthesis. rsc.orgbeilstein-journals.org These reactions often involve the activation of typically inert C-H bonds, enabling the introduction of new functional groups.
One approach involves the use of Zr(IV) silylimide complexes, which can react with the C-H bonds of hydrocarbons like benzene (B151609) and even methane (B114726). beilstein-journals.org The reaction proceeds via a 1,2-addition of the C-H bond across the Zr=N bond of the imide complex. beilstein-journals.org Similarly, bis(cyclopentadienyl)zirconium(IV) imides undergo [2+2] cycloaddition reactions with alkenes and alkynes across the Zr=NR bond, a key step in the hydroamination of alkynes. beilstein-journals.org
Zirconium-based metal-organic frameworks (MOFs) have also been engineered for C-H functionalization. acs.org For instance, a UiO-66 material functionalized with a thiocatechol group can be metalated with palladium. acs.org These Pd-metalated MOFs serve as efficient and recyclable heterogeneous catalysts for the regioselective oxidative functionalization of sp² C-H bonds, such as the chlorination of benzo[h]quinoline. acs.org
Furthermore, zirconium-catalyzed alumination of saturated hydrocarbons has been achieved. nih.gov A catalyst prepared by grafting Zr(OtBu)₄ onto silica (B1680970)/alumina can activate the terminal C-H bonds of polyolefins and alkanes, leading to the formation of organoaluminum compounds. nih.govresearchgate.net This process shows selectivity for methyl group activation and allows for the functionalization of polymers like polyethylene and polypropylene without significant chain degradation. nih.gov
Table 3: Zirconium(IV) Catalyzed C-H Functionalization
| Catalyst System | Substrate | Reagent | Product | Key Feature | Reference |
| Zr(IV) silylimide | Benzene, Methane | - | C-H activated products | Addition across Zr=N bond | beilstein-journals.org |
| Cp₂Zr=NR | Alkenes, Alkynes | - | Azametallacyclobutanes | [2+2] cycloaddition | beilstein-journals.org |
| UiO-66-PdTCAT | Benzo[h]quinoline | N-chlorosuccinimide | Monochlorinated benzo[h]quinoline | Heterogeneous catalysis | acs.org |
| Zr(OtBu)₃@SiO₂/Al₂O₃ | Dodecane | AlEt₃ | n-dodecanol (after oxidation) | Selective methyl group alumination | nih.gov |
| Zr(OtBu)₃@SiO₂/Al₂O₃ | Poly-α-olefin-10 | AlEt₃ | Alcohol-functionalized polymer (after oxidation) | Polymer functionalization | nih.gov |
Hydroaminoalkylation
Zirconium-catalyzed hydroaminoalkylation has emerged as an atom-economic method for the synthesis of amines. rsc.orgrsc.org This reaction involves the addition of an N-H bond of an amine across a C=C double bond of an alkene.
Commercially available Zr(NMe₂)₄ is an effective catalyst for the hydroaminoalkylation of alkenes with various amines. nih.govnih.gov For instance, the reaction of alkenes with N-silylated benzylamine substrates, followed by aqueous workup, provides an alternative route to α-arylated primary amines. nih.gov The regioselectivity of the reaction is dependent on the substrate; bulky substituents on the terminal alkene lead exclusively to the formation of the linear regioisomer. nih.gov
The scope of the reaction has been extended to include N-aryl- and sterically demanding N-alkyl-α-arylated secondary amines. nih.gov The use of bulky vinylsilanes as alkene substrates also results in the exclusive formation of linear products. nih.gov This methodology has proven to be compatible with challenging α-heteroarylated amines and functionalized alkene substrates, offering a new strategy for the synthesis of selectively substituted saturated α-arylated heterocycles. nih.gov
A notable aspect of zirconium-catalyzed hydroaminoalkylation is the ability to switch regioselectivity. For example, the hydroaminoalkylation of conjugated dienes can be directed to yield linear homoallylic amines, a switch from the typically preferred branched products. rsc.org This change in regioselectivity is attributed to the involvement of π-allyl intermediates in the catalytic cycle. rsc.orgresearchgate.net
Table 4: Zirconium(IV) Catalyzed Hydroaminoalkylation
| Catalyst | Amine Substrate | Alkene/Diene Substrate | Product Type | Key Finding | Reference |
| Zr(NMe₂)₄ | N-silylated benzylamine | Terminal alkenes | α-arylated primary amines | Alternative route to primary amines | nih.gov |
| Zr(NMe₂)₄ | N-phenylbenzylamine | Vinylsilanes | Linear α-arylated amines | Exclusive formation of linear product | nih.gov |
| Bis(ureate) Zr(IV) complex | N-benzylaniline | 1-phenyl-1,3-butadiene | Linear homoallylic amine | Regioselectivity switch via π-allyl intermediates | rsc.orgrsc.org |
Multicomponent Reactions
Zirconium(IV) compounds are effective catalysts in multicomponent reactions (MCRs), which are powerful tools in organic synthesis for constructing complex molecules in a single step from three or more starting materials. rsc.orgfrontiersin.orgresearchgate.net
Zirconium(IV) chloride (ZrCl₄) has been widely used to catalyze various MCRs. frontiersin.org It has been shown to be superior to other catalysts like p-TsOH or ZnCl₂ in certain reactions, leading to higher yields and purer products. frontiersin.org One notable application is the three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides to synthesize a library of functionalized 5-amino and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.org The efficiency of ZrCl₄ in this context is attributed to its high charge-to-size ratio, which imparts strong coordinating ability. thieme-connect.com
Another example is the Kabachnik-Fields reaction, a one-pot, three-component synthesis of α-aminophosphonates from an amine, an aldehyde or ketone, and a phosphite. researchgate.net Zirconium(IV) compounds, such as ZrOCl₂·8H₂O, have been reported to be excellent catalysts for this transformation, often proceeding under solvent-free conditions at room temperature. researchgate.net
Zirconium-based nanocomposites have also been developed for MCRs. For instance, a core-shell magnetic mesoporous nanocomposite, Fe₃O₄@MCM-41@ZrCl₂, was used for the synthesis of naphthols via a multicomponent reaction. rsc.org Similarly, nano-ZrO₂ has been used to catalyze the synthesis of pyranopyrazoles. rsc.org
Table 5: Zirconium(IV) in Multicomponent Reactions
| Catalyst | Reaction Type | Reactants | Product | Reference |
| ZrCl₄ | Ugi-type MCR | 2-Aminoimidazoles, Aldehydes, Isocyanides | 5-Amino/5-iminoimidazo[1,2-a]imidazoles | frontiersin.org |
| ZrOCl₂·8H₂O | Kabachnik-Fields reaction | Amine, Aldehyde/Ketone, Phosphite | α-Aminophosphonates | researchgate.net |
| Fe₃O₄@MCM-41@ZrCl₂ | Condensation | Aromatic aldehydes, Naphthalen-2-ol, Benzo[d]thiazol-2-amine | ((Benzo[d]thiazol-2-ylamino)methyl)naphthalen-2-ol | rsc.org |
| Nano-ZrO₂ | Condensation | Aldehyde, Malononitrile, Pyrazolone | Pyranopyrazoles | rsc.org |
Catalyst Design and Engineering for Zirconium(IV) Systems
Zirconocene-Based Catalysts
Zirconocene-based catalysts, which are organozirconium complexes containing one or more cyclopentadienyl (B1206354) (Cp) ligands, have been extensively studied and engineered, particularly for olefin polymerization. nih.govnih.gov The design of the ligand framework around the zirconium center plays a crucial role in determining the catalyst's activity, selectivity, and the properties of the resulting polymer. caltech.edursc.org
Ansa-zirconocenes are a class of metallocenes where the Cp rings are bridged, restricting their rotation. nih.gov This structural feature is key to controlling the stereochemistry of the polymer. For example, ansa-zirconocenes like [En(THind)₂]ZrCl₂ can exist as different stereoisomers (racemic and meso forms), with the racemic form being responsible for producing isotactic polypropylene. nih.gov The design of the bridge and the substituents on the Cp rings can influence the catalyst's performance at high temperatures and its stereocontrol. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used in the design of new zirconocene catalysts. rsc.orguib.no These tools help in understanding the reaction mechanisms at a molecular level and in predicting the catalytic performance of new designs. uib.no For instance, DFT calculations have been used to study the homopolymerization of various olefins by an ansa-zirconocene catalyst, revealing that the regio- and stereoselectivity depend on the orientation of the growing polymer chain and the incoming monomer. rsc.org Such studies have suggested that potent ansa-zirconocene catalysts should possess a lower dipole moment and a more positive charge on the zirconium atom. rsc.org
The development of highly rigid ligand frameworks is another strategy in zirconocene catalyst design. By creating an "ultrarigid" ligand that precisely wraps around the zirconium center, it is possible to create an enzyme-like "lock and key" fit. researchgate.net This design principle has led to the development of catalysts that exhibit exceptional performance in isotactic-selective propene polymerization, even at high temperatures, by hindering undesired side reactions. researchgate.net
The activation of zirconocene dichlorides with a co-catalyst, typically an organoaluminum compound like methylaluminoxane (MAO), generates the active cationic zirconocene species that initiates polymerization. nih.gov The mechanism involves the formation of a π-complex between the cationic zirconocene and the olefin, followed by insertion of the olefin into the zirconium-alkyl bond. nih.govacs.org
Zirconium Oxide (ZrO₂) and Zirconium Silicates as Catalysts
Zirconium dioxide (ZrO₂), or zirconia, is a highly versatile and stable material in the field of catalysis. luxfermeltechnologies.com Its utility stems from inherent properties such as high thermal stability, resistance to chemical degradation, and a high specific surface area, which provides ample active sites for chemical reactions. luxfermeltechnologies.com These characteristics make zirconia an effective catalyst for a variety of chemical processes, including oxidation, hydrogenation, and dehydration. rsc.org Zirconia's robustness also makes it resilient to fouling from impurities, ensuring prolonged effectiveness. luxfermeltechnologies.com
In the realm of green chemistry, zirconia catalysts are pivotal. They are instrumental in converting biomass and waste materials into high-quality sustainable aviation fuels (SAF). luxfermeltechnologies.com In biomass refineries, these catalysts facilitate the transformation of plant matter, such as cellulose (B213188) and hemicellulose, into sugars that can be fermented into biofuels, thereby contributing to a reduced dependency on fossil fuels. luxfermeltechnologies.com
Recent research has highlighted the efficacy of zirconia nanoparticles in specific chemical reactions. For instance, monoclinic zirconia nanoparticles have demonstrated excellent efficiency in the chemoselective reduction of α-keto esters and amides, achieving high conversions in short reaction times. bohrium.com The catalyst in these reactions is also remarkably reusable, maintaining its activity over multiple cycles. bohrium.com The catalytic performance of zirconia is also influenced by its crystalline structure, which includes monoclinic, a metastable tetragonal form, and cubic phases. scribd.com
Zirconium silicates, which combine zirconia with silica, offer enhanced thermal stability compared to pure zirconia. acs.org These mixed oxides are synthesized through methods like sol-gel processes and can be tailored to have specific surface properties. acs.org
Mesoporous zirconium-silicates have been developed for the epoxidation of alkenes and the oxidation of thioethers using aqueous hydrogen peroxide as a green oxidant. mdpi.com The catalytic activity in these systems is often linked to the presence of oligomeric ZrO₂ species. mdpi.com However, catalyst deactivation can occur due to the adsorption of the epoxide product, a challenge that is less pronounced with bulkier substrates. mdpi.com Porous zirconium silicate (B1173343) macrospheres have also been synthesized and used effectively as stable and reusable heterogeneous catalysts in reactions like the ring-opening of epichlorohydrin. researchgate.net Furthermore, ordered mesoporous zirconium silicates have shown high activity in the synthesis of biofuel precursors through the esterification of glycerol (B35011). researchgate.net
The table below summarizes the catalytic applications of selected Zirconium Oxide and Zirconium Silicate catalysts.
| Catalyst System | Reactants | Products | Key Findings |
| Monoclinic ZrO₂ Nanoparticles | α-keto esters, α-keto amides, NaBH₄ | α-hydroxy esters, α-hydroxy amides | High conversions (83-99%) in 20-25 minutes; reusable for at least five cycles. bohrium.com |
| Mesoporous Zr-Silicates | Cyclohexene, Caryophyllene, Methyl phenyl sulfide (B99878), H₂O₂ | Epoxides, Sulfoxide, Sulfone | Activity depends on oligomeric ZrO₂ content; bulky epoxides prevent deactivation. Caryophyllene oxidation yielded 77% selectivity at 87% conversion. mdpi.com |
| Porous Zirconium Silicate Macrospheres | Acrylic acid, Epichlorohydrin | Ring-opened addition product | Catalyst was reused 10 times with no loss of activity, demonstrating high stability. researchgate.net |
| Zr-FDU-5 (Ordered Mesoporous Zirconium Silicate) | Glycerol, Acetic acid | Biofuel precursors | High catalytic activity dependent on surface zirconium species; reusable for five cycles without significant activity loss. researchgate.net |
Organozirconium Complexes in Catalysis
Organozirconium compounds, which feature a carbon-zirconium bond, are significant catalysts, particularly in polymerization reactions. wikipedia.org A notable application is their use in Ziegler-Natta polymerization. wikipedia.org One of the most well-known organozirconium reagents is Schwartz's reagent, [Cp₂ZrHCl]₂, which is widely used in organic synthesis through a process called hydrozirconation. wikipedia.org This process is applicable to alkenes and alkynes, converting them into versatile organozirconium intermediates that can subsequently undergo various transformations such as nucleophilic additions, transmetalations, and coupling reactions. wikipedia.org
The catalytic activity of organozirconium complexes extends to other selective transformations. For example, complexes such as CGCZrMe₂ and Cp*ZrBn₃ are effective precatalysts for the Markovnikov-selective intermolecular hydrothiolation of terminal alkynes, achieving high yields and selectivities. acs.orgnih.gov
In the field of asymmetric synthesis, organozirconium reagents have been employed for the catalytic enantioselective addition to aldehydes. mdpi.com These reactions can be facilitated by a chiral ligand in complex with a titanium alkoxide, where the active alkylzirconium nucleophile is generated in situ from an alkene and Schwartz's reagent. mdpi.com This method is advantageous as it starts from readily available alkenes and is compatible with various functional groups. mdpi.com Organozirconium compounds generally exhibit moderate reactivity but high chemo-, regio-, and stereoselectivity when adding to carbonyl groups. researchgate.net
More recent developments include the use of zirconium-hydride catalysts. ZrH-catalyzed systems have been developed for the selective hydroboration of primary, secondary, and tertiary amides to produce diverse amines at room temperature. cjcatal.com This methodology tolerates a range of functional groups that are typically easily reduced. cjcatal.com Similarly, a ZrH-catalyzed semi-reduction of esters has been reported, which proceeds via an imine/enamine trap, allowing for the direct conversion of esters to aldehydes or nitrogen-containing products like imines and enamines. chemrxiv.org
The table below highlights some key organozirconium catalysts and their applications.
| Catalyst/Reagent | Reaction Type | Substrates | Products | Key Features |
| Schwartz's Reagent ([Cp₂ZrHCl]₂) | Hydrozirconation | Alkenes, Alkynes | Alkyl- and vinyl-zirconium complexes | Forms versatile intermediates for further synthesis. wikipedia.org |
| CGCZrMe₂, Cp*ZrBn₃, etc. | Intermolecular Hydrothiolation | Terminal Alkynes, Thiols | Markovnikov vinyl sulfides | Highly selective (up to 99%) and high yielding (>90%). acs.orgnih.gov |
| Alkylzirconium species (in situ) / Ti(OiPr)₄ / Chiral Diol | Enantioselective Alkylation | Alkenes, Aromatic Aldehydes | Chiral Alcohols | In situ generation of nucleophile from alkenes; mild conditions. mdpi.com |
| Cp₂ZrH₂ | Deoxygenative Hydroboration | Amides | Amines | Selective C-O bond cleavage; broad substrate scope at room temperature. cjcatal.com |
| Cp₂ZrCl₂ / Hydrosilane | Semi-Reductive Imination/Enamination | Esters, Amines | Imines, Enamines, Aldehydes | In situ trapping of aldehyde oxidation state; direct functional group interconversion. chemrxiv.org |
Zirconium-Based Metal-Organic Frameworks (MOFs) in Catalysis
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a prominent class of porous crystalline materials valued for their exceptional thermal, chemical, and hydrolytic stability. bohrium.commdpi.com Their structures are highly tunable, allowing for the rational design of catalysts for specific applications. bohrium.com
Two archetypal Zr-MOFs, UiO-66 and MOF-808, have been extensively studied as heterogeneous catalysts for converting biomass-derived products into valuable chemicals. mdpi.com The catalytic properties of these MOFs, particularly their acid sites, are influenced by factors such as missing linker defects and the degree of hydration. mdpi.com For example, hydrated UiO-66 exhibits relatively strong Brønsted acidity, while dehydrated MOF-808 functions as a potent Lewis acid catalyst. mdpi.com The presence of defects in the UiO-66 structure is often crucial for its catalytic activity, and the number of these defects can be controlled during synthesis. mdpi.com
Zr-MOFs are also effective catalysts for the valorization of glycerol, a byproduct of biodiesel production. Zr-containing UiO-66 and its amino-functionalized derivative, UiO-66-NH₂, act as efficient and reusable heterogeneous catalysts for the acetalization of phenylacetaldehyde (B1677652) with glycerol to produce valuable fragrances. csic.es The stability of these catalysts allows them to be recycled without a significant loss of activity or selectivity. csic.es
In the field of green energy and environmental remediation, Zr-MOFs are being explored for the photocatalytic reduction of CO₂. acs.org Their semiconducting properties facilitate this transformation, although the efficiency under visible light often depends on the organic linker used in the framework. acs.org Designing Zr-MOF photocatalysts with high activity and selectivity remains a key research challenge. acs.org
The versatility of Zr-MOFs is further demonstrated by the synthesis of functionalized frameworks, such as urea-containing UiO-68, which acts as an effective heterogeneous catalyst for Henry reactions through hydrogen-bond donation. rsc.org
| MOF Catalyst | Application | Key Features and Findings |
| UiO-66 and MOF-808 | Biomass Conversion | Acidity (Brønsted vs. Lewis) depends on structure and hydration state. mdpi.com Catalytic activity in UiO-66 is linked to the number of linker defects. mdpi.com |
| UiO-66 and UiO-66-NH₂ | Glycerol Valorization (Acetalization) | Stable and reusable heterogeneous catalysts for producing fragrances from glycerol. csic.es |
| Various Zr-MOFs | Photocatalytic CO₂ Reduction | Act as semiconductors; catalytic activity can be tuned via the organic linker. acs.org |
| Urea-containing UiO-68 | Henry Reactions | Functions as a hydrogen-bond-donating heterogeneous catalyst. rsc.org |
Heterogeneous Zirconium(IV) Catalysts
The development of heterogeneous catalysts based on zirconium(IV) is driven by the need for stable, recoverable, and reusable catalytic systems. Zirconia (ZrO₂) itself is a widely used heterogeneous catalyst, often in nanoparticle form, which demonstrates excellent recyclability in reactions such as the synthesis of benzimidazoles and dihydropyrimidinones. rsc.org For instance, nano-ZrO₂ catalysts can be recycled up to five times without a significant loss of activity. rsc.org
Zirconium(IV) species can be anchored onto solid supports to create robust heterogeneous catalysts. One approach involves immobilizing organozirconium compounds, like tetrakis(dimethylamido)zirconium (Zr(NMe₂)₄), onto silica surfaces that have been functionalized with cyclopentadienyl and amino groups. acs.org This creates constrained-geometry catalysts that are active for ethylene polymerization. acs.org
Zirconium(IV) chloride (ZrCl₄) has been shown to be a highly efficient and reusable catalyst for the acetylation of a wide range of substrates, including phenols, thiols, amines, and alcohols, under solvent-free conditions. researchgate.net Its mild Lewis acidity allows for chemoselective reactions even with sensitive substrates. researchgate.net
For biodiesel production, zirconia-supported heteropolyacids, such as tungstophosphoric acid immobilized on ZrO₂, serve as effective solid acid catalysts. ua.es These materials are prepared to combine the high acidity of the heteropolyacid with the stability of the zirconia support. ua.es
Zirconium-based Metal-Organic Frameworks (MOFs), as discussed previously, are another major class of heterogeneous zirconium(IV) catalysts. Their crystalline, porous nature and high stability make them ideal for various catalytic applications, including the valorization of glycerol, where they can be reused multiple times without losing performance. csic.es Similarly, zirconium silicate macrospheres have proven to be efficient and stable heterogeneous catalysts that can be reused numerous times without attrition or loss of catalytic activity. researchgate.net
| Catalyst | Support/Form | Application | Reusability/Stability |
| Nano-ZrO₂ | Nanoparticles | Synthesis of benzimidazoles, dihydropyrimidinones | Recycled up to five times with minimal efficiency loss. rsc.org |
| Zr(NMe₂)₄ | Functionalized Silica | Ethylene Polymerization | Immobilized catalyst for producing polyethylene. acs.org |
| ZrCl₄ | Unsupported | Acetylation of alcohols, phenols, amines, etc. | Recovered and reused several times without loss of activity. researchgate.net |
| Tungstophosphoric Acid | Zirconia (ZrO₂) | Biodiesel Production (Esterification) | Stable solid acid catalyst. ua.es |
| UiO-66 MOF | MOF | Glycerol Acetalization | Stable under reaction conditions and reusable. csic.es |
| Zirconium Silicate | Macrospheres | Ring Opening of Epichlorohydrin | Reused 10 times with no loss of activity. researchgate.net |
Mechanistic Investigations of Zirconium(IV) Catalysis
Understanding the reaction mechanisms of zirconium(IV)-catalyzed transformations is crucial for optimizing existing catalytic systems and designing new ones. Studies combining kinetics, spectroscopy, and computational modeling have provided significant insights into the role of the zirconium cation.
In the zirconium-catalyzed direct amidation of carboxylic acids and amines, mechanistic studies involving kinetics, NMR spectroscopy, and DFT calculations have suggested that a dinuclear zirconium species is the active catalyst. acs.org The proposed pathway involves the nucleophilic attack of an amine on a carboxylate ligand coordinated to the zirconium center, followed by C–O bond cleavage, which is facilitated by another amine molecule acting as a proton shuttle. acs.org
For the ester-amide exchange reaction catalyzed by a Zr(Ot-Bu)₄-HOAt system, the active catalyst was identified through X-ray crystallography as a novel, dimeric zirconium complex. nih.gov
Mechanistic studies of the organozirconium-catalyzed intermolecular hydrothiolation of alkynes have revealed that the reaction is first-order in catalyst, alkyne, and (at low concentrations) thiol. acs.orgnih.gov Deuterium labeling studies and kinetic analysis are consistent with a turnover-limiting step involving the insertion of the alkyne into the zirconium-thiolate (Zr-SR) bond, which is then followed by protonolysis of the resulting zirconium-carbon bond by a thiol molecule to release the product and regenerate the catalyst. acs.orgnih.gov
The mechanism for the ZrH-catalyzed deoxygenative hydroboration of amides is proposed to proceed through an unusual pathway involving the cleavage and reformation of the amide C-N bond, leading to the formation of aldehyde and amido complex intermediates before the final C-O bond cleavage step. cjcatal.com In contrast, the zirconocene dichloride-catalyzed hydrosilylation of alkenes is believed to proceed via zirconium(IV) intermediates, including a zirconocene dihydride species. diva-portal.org
Investigations into the photocatalytic reduction of CO₂ by Zr-MOFs focus on understanding the charge transfer processes between the metal nodes and the organic ligands, which is essential for designing more efficient photocatalysts. acs.org
Zirconium Iv in Advanced Materials Science and Nanotechnology
Synthesis and Fabrication of Zirconium(IV)-Based Materials
The creation of zirconia nanomaterials from zirconium(IV) precursors is accomplished through several sophisticated chemical synthesis routes. These methods are designed to control the nucleation and growth of nanoparticles, leading to materials with desired characteristics. Key approaches include sol-gel synthesis, microwave-assisted synthesis, hydrothermal methods, co-precipitation, solution combustion, and increasingly, environmentally benign green chemistry approaches. Each technique offers distinct advantages and allows for the tuning of the nanoparticles' properties for specific applications in advanced materials science and nanotechnology.
Zirconia (ZrO₂) Nanoparticles and Nanostructures
Zirconia nanoparticles are of immense interest due to their exceptional properties, including high thermal stability, mechanical strength, chemical inertness, and unique optical and electrical characteristics. researchgate.netnih.gov The ability to produce these nanoparticles with uniform size, controlled morphology (e.g., spherical, nanorods, nanosheets), and specific crystalline phases (monoclinic, tetragonal, or cubic) is paramount. nih.gove3s-conferences.org The choice of synthesis method is a determining factor in achieving these desired attributes. nih.gov
The sol-gel process is a versatile and widely used wet-chemical technique for fabricating ceramic nanoparticles. nih.gov It involves the transition of a system from a liquid "sol" (a colloidal solution of solid particles) into a solid "gel" phase (an interconnected network of particles). nih.gov The process typically begins with the hydrolysis of a zirconium precursor, such as a metal alkoxide (e.g., zirconium propoxide) or an inorganic salt (e.g., zirconium oxychloride), in a solvent, often an alcohol. nih.govaip.org This is followed by a condensation reaction, leading to the formation of a three-dimensional metal-oxide network. Subsequent drying and calcination of the gel at controlled temperatures remove organic residues and promote crystallization, yielding zirconia nanoparticles. nih.gov
The properties of the final zirconia nanoparticles are highly dependent on several process parameters, including the type of precursor, the solvent, the pH of the solution, reaction temperature, and the calcination temperature. worldscientific.com For instance, studies have shown that using nitric acid in the reaction can lead to smaller particle sizes, in the range of 30-60 nm, and promotes the formation of the tetragonal phase. aip.org The sol-gel method's ability to produce uniform, high-purity nanoparticles at relatively low temperatures makes it an advantageous route for creating advanced ceramic materials. nih.gov
Table 1: Research Findings on Sol-Gel Synthesis of ZrO₂ Nanoparticles
| Precursor(s) | Solvent/Medium | Key Parameters | Resulting Phase(s) | Particle/Crystallite Size | Reference(s) |
|---|---|---|---|---|---|
| Zirconium(IV) n-propoxide | n-propanol, Benzyl (B1604629) alcohol | Reaction at 200°C for 6 days | Monoclinic (69%), Tetragonal (31%) | ~4-5 nm | acs.org |
| Zirconium propoxide | Propanol, Water | Use of nitric acid as catalyst | Tetragonal | 30-60 nm | aip.org |
| Zirconium propoxide, Zirconium oxychloride | - | Oven drying (110°C) vs. Vacuum drying (70°C) | Predominantly Tetragonal | 11-13 nm (oven), 20-21 nm (vacuum) | acs.org |
| Zirconium oxychloride octahydrate, Yttrium nitrate (B79036) hexahydrate | Water, Ethylene (B1197577) glycol, Citric acid | Calcination at 800°C, 1000°C, 1200°C | Tetragonal, Cubic | 12.1 nm (800°C), 28.4 nm (1000°C), 47.2 nm (1200°C) | nih.gov |
| Zirconium(IV) acetylacetonate (B107027) | Ethanol | Ammoniacal solution as hydrolyzing agent, Sucrose as gelation agent, Calcination at 350-500°C | Tetragonal | Not specified | nih.gov |
Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanoparticles. nih.gov This technique utilizes microwave radiation to heat the precursor solution, leading to uniform and fast nucleation and growth of nanoparticles. nih.govnih.gov The process can be combined with other methods, such as sol-gel or hydrothermal synthesis, to accelerate the reaction rates and improve the properties of the resulting materials. nih.govmdpi.com Key advantages include shorter reaction times, higher yields, and often, the ability to produce smaller and more uniform nanoparticles compared to conventional heating methods. nih.gov
In a typical microwave-assisted synthesis of zirconia nanoparticles, a zirconium salt like zirconyl nitrate monohydrate is dissolved in a solvent, often with a fuel or capping agent, and subjected to microwave irradiation. nih.gov Research has demonstrated the synthesis of tetragonal zirconia nanoparticles with an average crystal size of 10 nm using a microwave-assisted solvothermal route. nih.gov Another study reported producing nanoparticles smaller than 10 nm with a mixed monoclinic and tetragonal phase at a low temperature of 80°C, followed by calcination at 400°C. nih.govnih.gov The power of the microwave radiation is a critical parameter that can influence the resulting crystalline phase of the zirconia. core.ac.uk
Table 2: Research Findings on Microwave-Assisted Synthesis of ZrO₂ Nanoparticles
| Precursor(s) | Fuel/Solvent/Medium | Key Parameters | Resulting Phase(s) | Particle/Crystallite Size | Reference(s) |
|---|---|---|---|---|---|
| Zirconyl nitrate monohydrate | L-serine amino acid (fuel), De-ionized water | Microwave irradiation at 800 W | Cubic | Not specified | nih.gov |
| Zirconium salt | Honey (capping agent) | Optimized microwave conditions | Tetragonal | Not specified | nih.gov |
| Zirconium oxychloride | Water | Microwave heating at 220°C (acidic route) | Monoclinic | Rod-like morphology | core.ac.uk |
| Zirconium oxychloride, Sodium tungstate | Water | Microwave heating at 100°C (basic route with urea) | Tetragonal | Spherical nanoparticles | core.ac.uk |
| Zirconyl nitrate, Titanyl nitride, Zirconium oxychloride | Citrate (sol-gel), Solution combustion | Microwave-assisted heating | Monoclinic, Tetragonal, Cubic | 2-10 nm | scispace.com |
| Not specified | Not specified | Reaction temperature 80°C, Calcination at 400°C | Monoclinic, Tetragonal | < 10 nm | nih.govnih.gov |
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures (typically above 100°C) and pressures (above 1 atmosphere) in a sealed vessel called an autoclave. ejournals.eu This method allows for the direct crystallization of materials from solution, often yielding highly crystalline nanoparticles with controlled morphology and a narrow particle size distribution. e3s-conferences.orgejournals.eu The properties of water change significantly under supercritical or near-supercritical conditions, affecting its dielectric constant and making it an excellent solvent for the hydrolysis of metal salts. e3s-conferences.org
The synthesis parameters, such as the type of zirconium precursor (e.g., zirconium oxychloride, zirconium nitrate), the mineralizer (e.g., potassium hydroxide), reaction temperature, pressure, and time, are crucial in determining the final product's characteristics. e3s-conferences.orgscispace.com For example, studies have shown that using different precursors like zirconium oxychloride versus zirconium acetate (B1210297) can result in different phase compositions and crystallite sizes. e3s-conferences.org Hydrothermal synthesis can produce various zirconia nanostructures, including spheres and rods, with crystallite sizes as small as 2.6 to 4 nm. researchgate.net It is a powerful technique for producing high-purity, well-defined zirconia nanoparticles without the need for post-synthesis calcination. researchgate.net
Table 3: Research Findings on Hydrothermal Synthesis of ZrO₂ Nanoparticles
| Precursor(s) | Mineralizer/Medium | Temperature & Time | Resulting Phase(s) | Particle/Crystallite Size | Reference(s) |
|---|---|---|---|---|---|
| Zirconium solution | - | 125-200°C for 2h | Monoclinic | 93 nm (at 135°C) - 125 nm (at 200°C) | researchgate.net |
| Zirconium hydroxide (B78521) (from ZrOCl₂) | Distilled water | 240°C for 4h | Predominantly Tetragonal | ~20 nm | scispace.com |
| Zirconium hydroxide (from ZrOCl₂ and NaOH) | NaOH solution | 240°C for 24h | Tetragonal and Monoclinic | ~5 nm | scispace.com |
| Zirconium oxychloride (ZrOCl₂·8H₂O) | - | 110-130°C | Predominantly Cubic | Not specified | nih.gov |
| Zirconium nitrate (ZrO(NO₃)₂·2H₂O) | - | 110-160°C | Cubic, transitions to Monoclinic >500°C | Not specified | nih.gov |
| Zirconium nitrate, Zirconium acetate, Zirconium oxychloride | Water or KOH solution | Supercritical conditions (>375°C, >22.15 MPa) | Monoclinic and/or Tetragonal | 5.89 - 9.72 nm | e3s-conferences.org |
Co-Precipitation is a straightforward and cost-effective method for synthesizing zirconia nanoparticles. nih.gov It involves dissolving a zirconium salt (like zirconium nitrate or chloride) in a solvent and then adding a precipitating agent (such as potassium hydroxide, sodium hydroxide, or ammonia) to induce the formation of an insoluble zirconium hydroxide precipitate. nih.govijcce.ac.ir This precipitate is then washed, dried, and calcined at a specific temperature to yield zirconia nanoparticles. researchgate.net The final properties of the nanoparticles, including size, phase, and morphology, are influenced by factors such as the pH, temperature, and the specific precursors and precipitating agents used. ijcce.ac.ir For example, one study reported that using hexamine as a template in a precipitation process led to tetragonal ZrO₂, while a coffee extract template favored a monoclinic structure. iau.ir
Solution Combustion Synthesis (SCS) is a versatile, rapid, and self-sustaining process used to produce a variety of nanomaterials. nih.gov The method involves an exothermic redox reaction in a homogeneous solution containing a zirconium salt (the oxidant, e.g., zirconyl nitrate) and an organic fuel (the reductant, e.g., urea, glycine (B1666218), or EDTA). ekb.egacademie-sciences.fr When the solution is heated, it undergoes dehydration to form a gel, which then ignites and undergoes combustion. This rapid, exothermic reaction liberates a large volume of gases, resulting in the formation of fine, often porous, and crystalline zirconia nanoparticles. academie-sciences.fr The fuel-to-oxidant ratio is a critical parameter that affects the nature of the combustion and the properties of the final powder. academie-sciences.fr SCS can produce cubic phase zirconia with crystallite sizes in the range of 6-12 nm without the need for a separate calcination step. nih.gov
Table 4: Research Findings on Co-Precipitation and Solution Combustion Synthesis of ZrO₂ Nanoparticles
| Synthesis Method | Precursor(s) / Oxidant(s) | Precipitant / Fuel | Key Parameters | Resulting Phase(s) | Particle/Crystallite Size | Reference(s) |
|---|---|---|---|---|---|---|
| Co-precipitation | Zirconium nitrate | Potassium hydroxide (KOH) | Varying KOH concentration | Monoclinic | Not specified | nih.govresearchgate.net |
| Co-precipitation | Zirconium chloride (ZrCl₄) | Ammonia (B1221849), Polyethylene (B3416737) glycol, Urea, Sorbitol | pH=4, Temp=70°C | Tetragonal | ~4.45 nm | ijcce.ac.ir |
| Co-precipitation | Zirconium chloride | Hexamethylenetetramine | Reflux 110°C for 4h, Calcination 600°C for 3h | Tetragonal | 14-18 nm | iau.irsid.ir |
| Solution Combustion | Zirconyl nitrate | Oxalyl di-hydrazide | Heating at 400°C | Cubic | 6-12 nm | nih.gov |
| Solution Combustion | Zirconyl nitrate hydrate | Glycine | Varied fuel-to-oxidant ratio | Tetragonal | Not specified | academie-sciences.fr |
| Solution Combustion | Zirconyl nitrate, Yttrium nitrate | EDTA | Combustion at 500°C | Cubic | ~15.4 nm | benthamdirect.com |
| Solution Combustion | Zirconyl nitrate octahydrate | Urea | Calcination at 600°C for 2h | Not specified | Not specified | ekb.eg |
In recent years, there has been a significant shift towards developing environmentally friendly and sustainable methods for nanoparticle synthesis. mdpi.com Green chemistry approaches utilize biological entities like plant extracts, bacteria, or fungi as reducing and stabilizing agents, replacing potentially toxic chemicals used in conventional methods. jchemrev.com Plant extracts, in particular, are rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, which can effectively reduce zirconium ions (Zr⁴⁺) and cap the resulting nanoparticles to prevent agglomeration. mdpi.comjchemrev.com
This eco-friendly method is often simple, cost-effective, and can be performed at ambient temperatures. jchemrev.com Various plant extracts have been successfully used to synthesize zirconia nanoparticles, including those from Citrus Sinensis (orange) peels, Euclea natalensis, and Toddalia asiatica. esciencesspectrum.comresearchgate.netmdpi.com The resulting nanoparticles often exhibit unique properties influenced by the specific phytochemicals in the extract. For instance, synthesis using Euclea natalensis extract yielded nanoparticles with both monoclinic and tetragonal phases and crystallite sizes as small as 5.25 nm. researchgate.net Similarly, using Toddalia asiatica leaf extract produced spherical nanoparticles ranging from 15 to 30 nm. mdpi.com These green methods not only reduce the environmental impact but also open new avenues for producing biocompatible nanoparticles for various applications.
Table 5: Research Findings on Green Chemistry Approaches for ZrO₂ Nanoparticle Synthesis
| Plant Extract Source | Precursor | Key Parameters | Resulting Phase(s) | Particle/Crystallite Size | Reference(s) |
|---|---|---|---|---|---|
| Citrus Sinensis (peels) | Not specified | - | Nanocrystalline | Not specified | esciencesspectrum.com |
| Euclea natalensis | Zirconium salt | Calcination temperature 550°C | Monoclinic, Tetragonal | 5.25 nm - 8.54 nm | researchgate.net |
| Asphodelus fistulosus | Zirconyl chloride octahydrate | Agitation at 90°C for 4h, Calcination | Tetragonal, Cubic | Nanospheres, Nanorods | mdpi.com |
| Toddalia asiatica (leaf) | Zirconyl oxychloride | Stabilized by phytochemicals | Tetragonal, Monoclinic | 15-30 nm | mdpi.com |
| Coffee extract | Zirconium chloride | Stirring for 24h at RT, Calcination 500°C for 3h | Monoclinic | 29-32 nm | iau.irsid.ir |
Surface Modification and Functionalization of Zirconia Nanostructures
The surface of zirconia (ZrO₂) nanostructures can be modified and functionalized with various organic and inorganic molecules to enhance their properties and expand their applications in advanced materials and nanotechnology. mdpi.comcambridge.org This process alters the surface chemistry, which can improve dispersion in different media, introduce new functionalities, and promote compatibility with other materials. mdpi.comscientific.netresearchgate.net
The selection of functional groups for surface modification is crucial as it dictates the resulting surface properties and subsequent interactions. mdpi.com Common functional groups used for the functionalization of ZrO₂ nanostructures include amino, carboxylic, and thiol groups. mdpi.com These groups can be used for electrostatic interactions or for the conjugation of other molecules, thereby improving stability, solubility, and enabling controlled release and targeted delivery in biomedical applications. mdpi.com
One approach to surface modification involves the use of silane (B1218182) coupling agents. For instance, zirconia nanocrystals synthesized via a solvothermal reaction can be functionalized with agents like 3-aminopropyltriethoxysilane (B1664141) (APTES), decyltrimethoxysilane (B1661985) (DTMS), and 3-(trimethoxysilyl) propyl methacrylate (B99206) (MPS). scientific.net Studies have shown that these silane coupling agents chemically attach to the zirconia surface. scientific.net While MPS-modified zirconia disperses well, forming nanoparticles of about 5 nm, APTES and DTMS-modified zirconia tend to agglomerate. scientific.net
Another method employs organophosphorus coupling agents with permanently charged functional groups, such as cationic quaternary ammonium (B1175870) or anionic sulfonates, to modify zirconia nanoparticles. nih.gov This functionalization results in stable surface charges over a wide pH range. nih.gov Furthermore, co-functionalization with charged and uncharged coupling molecules allows for the precise adjustment of surface charge density. nih.gov
The choice of modifying agents extends to various aliphatic ligands with different binding groups like carboxylates, amines, phosphates, and methoxysilanes. cambridge.orgresearchgate.net The effectiveness of these ligands in stabilizing zirconia nanoparticle dispersions depends on their binding ability to the nanoparticle surface. cambridge.org For instance, glutamic acid, an α-amino acid, has been used to functionalize ZrO₂ nanoparticles, enhancing their dispersion in aqueous solutions and subsequently their antimicrobial properties. acs.org The improved dispersion is attributed to the presence of both COO⁻ and NH₄⁺ ions in glutamic acid. acs.org
The table below summarizes various agents used for the surface modification of zirconia nanostructures and their effects.
| Functionalizing Agent | Binding Group | Resulting Properties/Applications | Reference |
| 3-(trimethoxysilyl) propyl methacrylate (MPS) | Silane | Improved dispersion (5 nm particles) | scientific.net |
| 3-aminopropyltriethoxysilane (APTES) | Silane | Agglomerated particles | scientific.net |
| Decyltrimethoxysilane (DTMS) | Silane | Agglomerated particles | scientific.net |
| Organophosphorus coupling agents (quaternary ammonium) | Phosphonate | Stable positive surface charge | nih.gov |
| Organophosphorus coupling agents (sulfonate) | Phosphonate | Stable negative surface charge | nih.gov |
| Aliphatic ligands | Carboxylate, Amine, Phosphate (B84403), Methoxysilane | Tailored compatibility with organic matrices | cambridge.orgresearchgate.net |
| Glutamic Acid | α-amino acid | Enhanced antimicrobial activity and dispersion | acs.org |
Zirconium(IV) Compounds in Thin Film Deposition
Zirconium(IV) compounds are crucial precursors for the deposition of thin films with applications in diverse fields such as aerospace, nuclear science, and microelectronics. mdpi.com Chemical Vapor Deposition (CVD) is a primary technique used to create coatings of zirconium compounds like zirconium carbide (ZrC), zirconium nitride (ZrN), and zirconium disulfide (ZrS₂). mdpi.comresearchgate.net This method involves the transport of volatile precursor chemicals to a heated substrate where they react or decompose to form the desired film. mdpi.com
Chemical Vapor Deposition (CVD) of Zirconium Compounds (ZrC, ZrN, ZrS₂)
Zirconium Carbide (ZrC): ZrC coatings are typically prepared via CVD using zirconium tetrachloride (ZrCl₄) and a hydrocarbon such as methane (B114726) (CH₄) or propylene (B89431) (C₃H₆) as precursors, often in the presence of hydrogen (H₂). iaea.orgresearchgate.netsci-hub.se The deposition temperature significantly influences the properties of the ZrC layer, with high-density coatings achievable around 1600°C. iaea.org The atomic ratio of carbon to zirconium and the flow rate of hydrogen also play critical roles in determining the characteristics and structure of the coating. iaea.org Thermodynamic calculations and experimental results suggest that zirconium and carbon deposit separately during the CVD process. researchgate.net
Zirconium Nitride (ZrN): ZrN films can be deposited using both inorganic and organometallic precursors. mdpi.com Inorganic CVD of ZrN often employs ZrCl₄ with either a nitrogen-hydrogen (N₂-H₂) mixture or ammonia (NH₃). mdpi.comrsc.org High deposition temperatures (above 1000°C) are generally required for these processes. rsc.org To overcome the need for high temperatures and to avoid halide contamination, metal-organic CVD (MOCVD) has been developed. rsc.org Organometallic precursors like tetrakis(dimethylamino)zirconium (B103496) (Zr(NMe₂)₄), tetrakis(diethylamino)zirconium (B32997) (Zr(NEt₂)₄), and tetrakis(ethylmethylamino)zirconium (B1143060) (Zr(NEtMe)₄) allow for the deposition of ZrN at lower temperatures (<500°C). mdpi.comrsc.org These can be used as single-source precursors or in the presence of ammonia. mdpi.comrsc.org
Zirconium Disulfide (ZrS₂): While less commonly detailed in the provided context, the principles of CVD apply to the deposition of ZrS₂ as well, requiring a volatile zirconium precursor and a sulfur source.
The table below provides an overview of common precursors and conditions for the CVD of various zirconium compounds.
| Compound | Zirconium Precursor | Co-reactant(s) | Deposition Temperature | Key Characteristics | Reference(s) |
| ZrC | Zirconium tetrachloride (ZrCl₄) | Methane (CH₄), Propylene (C₃H₆), Hydrogen (H₂) | ~1600°C | High-density coating | iaea.org |
| ZrN | Zirconium tetrachloride (ZrCl₄) | Nitrogen (N₂), Hydrogen (H₂), Ammonia (NH₃) | >1000°C (inorganic) | Halide contamination risk | mdpi.comrsc.org |
| ZrN | Tetrakis(dimethylamino)zirconium (Zr(NMe₂)₄) | Ammonia (optional) | <500°C (organometallic) | Low-temperature, halide-free | mdpi.comrsc.orginl.gov |
| ZrN | Tetrakis(diethylamino)zirconium (Zr(NEt₂)₄) | Ammonia (optional) | <500°C (organometallic) | Low-temperature, halide-free | mdpi.comrsc.org |
| ZrN | Tetrakis(ethylmethylamino)zirconium (Zr(NEtMe)₄) | Ammonia (optional) | <500°C (organometallic) | Low-temperature, halide-free | mdpi.comrsc.org |
Surface Chemistry during CVD Processes
The surface chemistry during the CVD of zirconium compounds is complex and dictates the final properties of the deposited film. mdpi.comsci-hub.se Understanding the reaction mechanisms at the substrate surface is fundamental to controlling the deposition process. mdpi.com
For ZrC deposition from ZrCl₄ and a hydrocarbon, a proposed mechanism involves the separate deposition of zirconium and carbon. researchgate.netsci-hub.se The hydrocarbon decomposes to form liquid or plastic droplets of complex organic materials on the substrate. sci-hub.se Reduced zirconium species then dissolve into these droplets and react to form ZrC. sci-hub.se The deposition of ZrC is often controlled by the carbon deposition rate, as confirmed by similar activation energies for both processes. sci-hub.se The concentration of hydrogen in the gas phase can inhibit the deposition of free carbon, leading to different microstructures, such as a cauliflower-like structure. sci-hub.se
In the case of ZrN deposition from inorganic precursors like ZrCl₄ and NH₃, the surface chemistry involves the formation of adducts such as ZrCl₄·2NH₃ at lower temperatures, which then decompose to form various zirconium nitride phases at higher temperatures. mdpi.com For organometallic precursors like tetrakis(dimethylamino)zirconium (TDMAZ), the decomposition pathway is influenced by the atmosphere. researchgate.net For example, under argon or nitrogen, TDMAZ starts to decompose above 300°C, while in a hydrogen atmosphere, decomposition begins above 350°C. researchgate.net First-principles density functional theory (DFT) simulations have been used to elucidate the preferred decomposition pathways of single-source precursors for ZrN deposition. researchgate.net
The surface of the growing film is dynamic, with ongoing adsorption, desorption, and reaction of precursor fragments and byproducts. mdpi.comresearchgate.net In situ analysis techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS) are valuable for improving the understanding of these surface deposition mechanisms. mdpi.comornl.gov
Zirconium(IV) in Polymer Materials
Zirconium(IV) compounds play a significant role in the field of polymer materials, acting as catalysts, crosslinking agents, and precursors for hybrid organic-inorganic materials. acs.orgresearchgate.net The incorporation of zirconium can lead to polymers with enhanced thermal stability, specific catalytic properties, and tailored mechanical characteristics. acs.orgresearchgate.net
Development of Tailored Polymeric Materials
The use of zirconium-based catalysts allows for the synthesis of polymers with controlled structures and properties. researchgate.net For example, zirconium catalysts based on tridentate 8-hydroxyquinoline (B1678124) Schiff base ligands have been successfully employed for the polymerization of ethylene. researchgate.net The activity of these catalysts can be tuned by adjusting the polymerization temperature and the molar ratio of the cocatalyst, such as methylaluminoxane (B55162) (MAO), to the zirconium complex. researchgate.net Introducing bulky substituents on the ligand structure can significantly influence the molecular weight of the resulting polyethylene. researchgate.net
Dinuclear zirconium catalysts with bisamine bisphenolate ligands have been shown to produce isotactically enriched polypropylene (B1209903) and poly-1-hexene. acs.org The bimetallic nature of these catalysts appears to enhance tacticity control compared to their mononuclear analogues, likely due to steric constraints imposed by the second metal center. acs.org
Zirconium(IV) is also instrumental in creating hybrid materials. acs.orgspiedigitallibrary.org For instance, transparent bulk materials can be synthesized by copolymerizing 3-methacryloxypropyl trimethoxysilane (B1233946) with zirconium propylate chelated by methacrylic acid. spiedigitallibrary.org In this system, methacrylic acid acts as a complexing agent and participates in the polymerization, ensuring a homogeneous incorporation of zirconia into the polymer network. spiedigitallibrary.org Similarly, hybrid materials can be prepared by polymerizing 2-hydroxyethyl methacrylate (HEMA) in the presence of zirconium alkoxides, resulting in a polymeric network interconnected by the inorganic component. researchgate.net
Zirconium(IV) Precursors in Polymer Chemistry
A variety of zirconium(IV) compounds serve as precursors in polymer chemistry. acs.orgresearchgate.net Zirconium alkoxides, such as zirconium n-propoxide, n-butoxide, and ethoxide, are common precursors for creating zirconia-based hybrid polymers. acs.orgresearchgate.net These alkoxides can be modified with ligands like acetylacetonate to control their reactivity. researchgate.net The hydrolysis of zirconium alkoxides, such as zirconium isopropoxide and sec-butoxide, leads to the formation of polymeric zirconium oxide alkoxides. cdnsciencepub.com
In the realm of polymerization catalysis, zirconocene (B1252598) dichlorides (Cp₂ZrCl₂) are classic Ziegler-Natta type catalysts. rsc.org By judiciously choosing the cyclopentadienyl (B1206354) ligand, these precursors can be used to produce atactic, syndiotactic, or isotactic polypropylene. rsc.org More complex zirconium complexes, such as those with phenoxy-imine or Schiff base ligands, are also employed as catalyst precursors for olefin polymerization. researchgate.net The reaction of zirconocene dichloride with polymers containing α-diketone or α-hydroxyketone fragments is another route to new zirconium-containing polymers. iaea.org
The table below lists some Zirconium(IV) precursors and their roles in polymer chemistry.
| Zirconium(IV) Precursor | Role in Polymer Chemistry | Resulting Polymer/Material | Reference(s) |
| Zirconium alkoxides (e.g., Zr(OPr)₄, Zr(OBu)₄) | Precursor for hybrid materials | Zirconia-poly(HEMA) hybrids | acs.orgresearchgate.net |
| Zirconium propylate chelated by methacrylic acid | Precursor for hybrid materials | Zirconia-polymethacrylate composites | spiedigitallibrary.org |
| Zirconocene dichloride (Cp₂ZrCl₂) | Ziegler-Natta catalyst precursor | Polyolefins (e.g., polypropylene) | rsc.org |
| Zirconium catalysts with Schiff base ligands | Ethylene polymerization catalyst | Polyethylene | researchgate.net |
| Dinuclear zirconium complexes | Olefin polymerization catalyst | Isotactic polypropylene, poly-1-hexene | acs.org |
| Zirconium amine tris(phenolate) complexes | Ring-opening polymerization catalyst | Poly(lactic acid) (PLA) | nih.gov |
Zirconium(IV) in Hybrid and Composite Materials
Zirconium(IV) is a critical component in the development of advanced hybrid and composite materials, where it imparts enhanced structural, thermal, and functional properties. These materials are engineered by combining zirconium compounds, most notably zirconium dioxide (ZrO₂) and zirconium-based metal-organic frameworks (MOFs), with a secondary phase, typically a polymer or another inorganic material. The resulting composites exhibit properties superior to their individual components, opening avenues for a wide range of applications.
The incorporation of zirconia (ZrO₂) nanoparticles as a filler into various polymer matrices has been shown to significantly improve the mechanical and thermal characteristics of the base polymer. sfa-oxford.comrsc.org For instance, adding ZrO₂ nanoparticles to epoxy can enhance its fracture toughness. sfa-oxford.com Similarly, when integrated into thermoplastics like Polyamide 12 (PA12) and Polylactic Acid (PLA) for 3D printing, zirconia nanoparticles act as a reinforcing agent, leading to a notable increase in tensile strength. rsc.org The addition of 3 wt.% ZrO₂ in PA12 increased its strength by 47.7%, while 1.0 wt.% in PLA resulted in a 20.1% increase. rsc.org Zirconia is also used in conjunction with other fillers, such as carbon fibers and silicon dioxide, in polymers like Polytetrafluoroethylene (PTFE) to improve compressive strength and hardness for tribological applications. scientificlabs.co.uk
Zirconium(IV)-based MOFs are another cornerstone of advanced composites. These highly porous crystalline materials can be integrated into polymer matrices to create functional composites. A notable example is the incorporation of Zr-MOFs (like UiO-66 and its derivatives) into a biodegradable polycaprolactone (B3415563) (PCL) polymer. noahchemicals.comsciopen.com This composite material has been effectively used for the controlled and sustained release of herbicides, demonstrating a promising application in modern agriculture. noahchemicals.comsciopen.com Furthermore, hybrid materials combining Zr-MOFs with activated carbon have been developed for specialized filtration applications, such as preventing the secondary emission of nerve agents from protective filters. scientific.net
Beyond polymer-based systems, zirconium(IV) is used to create inorganic hybrid materials with unique functionalities. A composite material made of acrylamide (B121943) zirconium(IV) sulphosalicylate has been synthesized for use in ion exchange applications, demonstrating a high capacity for removing heavy metal ions like Cadmium(II) from polluted water. researchgate.nettobmachine.com Layered zirconium(IV) phosphonate-phosphate hybrids have also been developed as efficient ion-exchange materials, showing a preference for highly charged ions. mdpi.com In the realm of electronics and optics, siloxane-zirconium hybrid materials are created from the reaction of zirconium(IV) n-propoxide with polysiloxanes, resulting in coatings with a high refractive index and excellent transparency. rsc.org
Table 1: Zirconium(IV)-Based Hybrid and Composite Materials
| Composite Type | Zirconium(IV) Component | Matrix/Secondary Phase | Key Research Finding/Application |
|---|---|---|---|
| Polymer Nanocomposite | Zirconium Dioxide (ZrO₂) | Polyamide 12 (PA12), Polylactic Acid (PLA) | Enhanced tensile strength for 3D printing applications. rsc.org |
| Polymer Nanocomposite | Zirconium Dioxide (ZrO₂) | Ultra-High Molecular Weight Polyethylene (UHMWPE) | Improved storage modulus and impact energy absorption for biomedical applications. nih.gov |
| Polymer Nanocomposite | Zirconium Dioxide (ZrO₂) | Polytetrafluoroethylene (PTFE) | Increased compressive strength and hardness for tribological uses. scientificlabs.co.uk |
| MOF-Polymer Composite | UiO-66, UiO-66-NH₂, UiO-67 | Polycaprolactone (PCL) | Controlled and sustainable release of herbicides. noahchemicals.comsciopen.com |
| MOF-Carbon Composite | UiO-66, UiO-66-NH₂ | Activated Carbon (AC) | Adsorbents for protective filters against chemical agents. scientific.net |
| Ion-Exchange Composite | Acrylamide Zirconium(IV) Sulphosalicylate | Acrylamide | Effective removal of heavy metal ions (e.g., Cd(II)) from water. researchgate.nettobmachine.com |
| Optical Hybrid Material | Zirconium(IV) n-propoxide derived species | Siloxane | Thin film coatings with high refractive index and transparency. rsc.org |
| Supercapacitor Composite | Zirconium Dioxide (ZrO₂) | Polypyrrole (PPy) | Improved thermal stability and high specific capacitance for energy storage. rroij.com |
Applications of Zirconium(IV)-Based Materials in Emerging Technologies
The unique properties of zirconium(IV) compounds, including high thermal stability, excellent ionic conductivity, and robust chemical resistance, make them indispensable for a host of emerging technologies.
Energy Conversion and Storage Systems
Zirconium(IV) is a key enabler in the development of high-performance energy conversion and storage devices, from fuel cells to advanced batteries. noahchemicals.comresearchgate.net
In the field of Solid Oxide Fuel Cells (SOFCs), zirconium dioxide (ZrO₂) is the most established electrolyte material due to its ability to conduct oxygen ions at high temperatures while blocking electronic conduction. scientificlabs.co.ukedp-open.org To stabilize the cubic or tetragonal crystal structure necessary for high ionic conductivity, zirconia is doped with other oxides, most commonly yttria (Y₂O₃) to form Yttria-Stabilized Zirconia (YSZ). nih.govrroij.comsigmaaldrich.com YSZ is widely used as the electrolyte in SOFCs operating at high temperatures (above 800°C). nih.gov
For intermediate temperature SOFCs (IT-SOFCs), which operate between 600°C and 800°C, Scandia-Stabilized Zirconia (ScSZ) has emerged as a superior alternative. rroij.com Doping zirconia with scandia (Sc₂O₃) results in significantly higher ionic conductivity compared to YSZ at the same temperature. researchgate.netrroij.com For example, 10 mol% Scandia-Stabilized Zirconia (10ScSZ) exhibits ionic conductivity 3 to 4 times higher than standard 8YSZ. fuelcellstore.com This allows for a reduction in the operating temperature of the fuel cell without sacrificing performance, which in turn mitigates issues like thermal degradation and improves long-term stability. rroij.com Co-doping ScSZ with small amounts of other oxides like ceria (CeO₂) or yttria can further enhance its phase stability. researchgate.netfuelcellstore.com
Table 2: Comparison of Zirconia-Based Electrolytes for SOFCs
| Electrolyte Material | Dopant(s) | Key Advantage(s) | Operating Temperature | Ionic Conductivity |
|---|---|---|---|---|
| Yttria-Stabilized Zirconia (YSZ) | Yttrium Oxide (Y₂O₃) | High chemical stability, mechanical strength, most common SOFC electrolyte. nih.govrroij.com | High (>800°C) | Standard |
| Scandia-Stabilized Zirconia (ScSZ) | Scandium Oxide (Sc₂O₃) | Highest ionic conductivity among zirconia-based electrolytes. researchgate.nettobmachine.com | Intermediate (600-800°C) | 3-4 times higher than YSZ. fuelcellstore.com |
| Scandia-Ceria-Stabilized Zirconia (ScCeSZ) | Scandium Oxide (Sc₂O₃), Cerium Oxide (CeO₂) | High ionic conductivity and improved phase stability. researchgate.netfuelcellstore.com | Intermediate (500-750°C) | Superior to YSZ. researchgate.net |
Zirconium(IV) compounds are increasingly being integrated into next-generation batteries and supercapacitors to enhance their performance, safety, and lifespan. noahchemicals.comresearchgate.net In lithium-ion batteries, a thin coating of zirconium dioxide (ZrO₂) on cathode materials, such as Li(Ni₁/₃Co₁/₃Mn₁/₃)O₂ (NCM) or LiNi₀.₈Co₀.₂O₂, serves as a protective barrier. researchgate.netresearchgate.net This coating physically isolates the active material from the electrolyte, suppressing side reactions and the growth of the solid electrolyte interphase (SEI) layer, especially during high-voltage cycling. rsc.orgresearchgate.net This leads to significantly improved capacity retention and rate capability. researchgate.netresearchgate.net Similarly, coating polyethylene separators with moisturized ZrO₂ nanoparticles creates a microporous structure that improves ionic conductivity and dramatically enhances the thermal stability of the battery. rsc.org
Zirconium-based metal-organic frameworks (Zr-MOFs) are also being explored as advanced electrode materials. dntb.gov.uamdpi.com Their high porosity and tunable structures are advantageous for energy storage. Nanocomposites of Zr-MOFs with conductive nanocarbons like graphene have been developed as materials for pseudocapacitors, demonstrating high capacitance. acs.org In one study, a zirconium MOF (nMOF-867) exhibited exceptionally high stack and areal capacitance, outperforming traditional activated carbon. greencarcongress.com Certain Zr-MOFs have also shown battery-like behavior with high specific capacity and long-term stability. tandfonline.com
Table 3: Applications of Zirconium(IV) in Energy Storage Devices
| Application | Zirconium(IV) Material | Role/Function | Performance Enhancement |
|---|---|---|---|
| Lithium-Ion Battery Cathode | Zirconium Dioxide (ZrO₂) Coating | Protective layer on active material | Suppresses side reactions, improves cyclability and rate capability. researchgate.netresearchgate.net |
| Lithium-Ion Battery Separator | Zirconium Dioxide (ZrO₂) Coating | Modifies separator morphology | Improves thermal stability and ionic conductivity. rsc.org |
| Supercapacitors/ Pseudocapacitors | Zirconium-based MOFs (e.g., nMOF-867) | Electrode Material | Provides high surface area and redox-active sites for charge storage. acs.orggreencarcongress.com |
| Batteries | Zirconium-based MOFs | Electrode Material | Exhibits high specific capacity and cycling stability. tandfonline.com |
Flexible Electronics and Optoelectronics
The push towards wearable and flexible electronic devices has created a demand for materials that are not only functional but also mechanically robust. Zirconium(IV) compounds are playing a vital role in this area. Hafnium-zirconium oxide (Hf₀.₅Zr₀.₅O₂, or HZO) thin films have garnered significant interest for their robust ferroelectric properties, making them ideal for flexible nonvolatile memory devices. sciopen.comsciopen.com These films can be deposited on flexible substrates like polyimide or mica and exhibit high remanent polarization, excellent endurance (over 10¹⁰ cycles), and stable performance even after thousands of bending cycles. sciopen.comsciopen.com
In the realm of transparent electronics, zirconium(IV) contributes to the development of high-performance components. Hybrid materials made from polyimide and nanocrystalline zirconium dioxide are used to create flexible, thermally stable, and highly transparent dielectric layers for organic thin-film transistors (OTFTs). researchgate.net For transparent electrodes, a critical component in displays and solar cells, zirconium-doped indium oxide (IO:Zr) has been shown to be a highly effective material. utwente.nl IO:Zr films offer a combination of high electrical conductivity and broad-band transparency, reducing parasitic absorption and improving the efficiency of devices like silicon heterojunction solar cells. utwente.nl
Quantum Computing and Nanotechnology
Zirconium(IV) materials are emerging as candidates for foundational components in quantum information science and nanotechnology. noahchemicals.comslideshare.net In quantum computing, researchers are investigating specific defect centers in crystalline materials as potential qubits, the basic unit of quantum information. The neutral molybdenum-vacancy (VₒMoₑ) center in cubic zirconia has been identified through first-principles calculations as a promising spin-triplet system that could function as a qubit. acs.orgacs.org
Furthermore, zirconium-based MOFs provide a versatile platform for designing quantum materials. By introducing paramagnetic metal ions (qubits) into the structure of a diamagnetic Zr-MOF, it is possible to create ordered arrays of molecular spin qubits. nih.govrsc.org The porous and crystalline nature of the MOF allows for precise control over the distance between qubits, which is crucial for managing their interactions and increasing quantum coherence times. nih.gov In a recent breakthrough, a zirconium-based MOF containing a pentacene (B32325) chromophore was used to achieve room-temperature qubits through a mechanism known as singlet fission. civilsdaily.com The development of zirconium-based materials for quantum applications, including the simulation of atomic layer deposition of zirconium on quantum computers, highlights its growing importance in this cutting-edge field. arxiv.org
Aqueous and Environmental Chemistry of Zirconium Iv
Advanced Studies on Zirconium(IV) Hydrolysis and Polymerization in Aqueous Media
Zirconium(IV) is known to undergo significant hydrolysis in aqueous solutions. radiochem.org This behavior is characterized by the formation of various monomeric and polynuclear hydrolytic species, a process that is suppressed only in highly acidic conditions or in the presence of strong complexing agents. researchgate.net
Mechanistic Understanding of Oligomer and Polymer Formation
In aqueous solutions, Zr(IV) undergoes hydrolysis to form monomeric species such as Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, and Zr(OH)₄(aq). researchgate.net The degree of polymerization increases with pH, and at higher zirconium concentrations (>10⁻⁴ M), polynuclear species become predominant. researchgate.net
The formation of these oligomers and polymers occurs through olation and oxolation reactions. researchgate.net A particularly significant and commonly studied species is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is considered a primary species in many Zr-solution based studies. researchgate.netresearchgate.net This tetramer is kinetically very stable and does not easily deprotonate, even under reflux in concentrated acid. researchgate.net Other polymeric species that have been identified include Zr₂(OH)₆²⁺, Zr₃(OH)₄⁸⁺, and Zr₃(OH)₅⁷⁺. researchgate.net
Density functional theory (DFT) calculations have been employed to understand the relative stability of these clusters. Studies have shown that the aqueous hexanuclear cluster, {Zr₆¹²⁺}, is thermodynamically less stable than the tetranuclear cluster, {Zr₄⁸⁺}, by approximately 17.8 kcal/mol under standard conditions. nih.gov This instability of the hexamer without supporting organic ligands highlights the challenges in synthesizing certain zirconium clusters in environmentally friendly solvents like water. nih.gov
The gelation mechanism involving zirconium ions often starts with the formation of complexes, followed by hydrolysis reactions that create hydroxyl bridge structures. mdpi.com
Influence of Anions and Ligands on Hydrolytic Behavior
The hydrolytic behavior of Zirconium(IV) is significantly influenced by the presence of anions and ligands. Strongly coordinating anions can compete with hydroxide (B78521) ions, thereby altering the speciation of zirconium in solution.
DFT studies on Zr(IV) complexes with N₂O₄, N₂O₃, and NO₂ core-containing ligands have shown that the reactivity of these complexes in peptide hydrolysis is influenced by their protonation states and the number of ligands. nih.gov For instance, doubly deprotonated forms of these complexes exhibit substantially lower barriers for peptide bond hydrolysis. nih.gov Furthermore, for NO₂ core-containing complexes, those with hydroxyl groups are more reactive than those with water ligands, and reactivity increases with the coordination number of the Zr(IV) ion. nih.gov The activity of these complexes is a balance between the Lewis acidity of the metal center and the nucleophilicity, with the latter often being the dominant factor. acs.org
The presence of different anions in the background electrolyte can also affect the adsorption and aggregation of zirconium species on mineral surfaces. For example, the presence of sulfate (B86663) and phosphate (B84403) anions can promote the condensation of oligomeric (hydr)oxo clusters and their transformation into larger nanoparticles in the bulk solution. osti.gov
Speciation and Complexation of Zirconium(IV) in Environmental Systems
The speciation of Zirconium(IV) in the environment is a critical factor in determining its mobility and bioavailability. Its interactions with natural organic matter and various carboxylates play a significant role in this process.
Interaction with Natural Organic Matter and Carboxylates
Zirconium(IV) forms stable complexes with various carboxylates. The solubility of zirconium(IV) hydroxide has been shown to increase in the presence of oxalic and malonic acids in near-neutral pH solutions due to the formation of soluble carboxylate complexes. tandfonline.com However, under acidic conditions, precipitates of carboxylate salts can form, controlling the solubility. tandfonline.com
The complexing ability of dicarboxylic acids with zirconium is notable, with oxalic acid showing a much greater complexing power than would be expected based on its acid dissociation constant alone. osti.gov Studies have also investigated the complexation of Zr(IV) with α-hydroxy carboxylates like lactates and mandelates, leading to the formation of eight-coordinate complexes. acs.org
The interaction with more complex organic molecules, such as those found in natural organic matter (NOM), is also significant. For example, poly(hydroxy)carboxylic acids like gluconic acid and α-isosaccharinic acid, which can be present in radioactive waste disposal sites, form stable complexes with Zr(IV) in neutral to alkaline solutions, suggesting that both hydroxyl and carboxyl groups are involved in the binding. radiochem.org The presence of humic acids has been observed to facilitate the removal of certain pollutants by Zr-based metal-organic frameworks (MOFs), indicating a complex interplay between Zr(IV), NOM, and other environmental contaminants. bioone.org
Environmental Fate and Transport of Zirconium(IV) Species
The environmental fate of Zirconium(IV) is largely governed by its chemical speciation and transformations in aquatic environments. mdpi.com Zirconium is a relatively common element in the Earth's crust, typically found as oxides in minerals. nih.gov
The formation of aqueous Zr(OH)₄ from the hydrolysis of zirconium compounds like ZrCl₄ is a key process. mdpi.com The solubility of Zr(IV) in groundwater is generally limited by the sparingly soluble amorphous hydroxide, Zr(OH)₄(am), especially in neutral to alkaline conditions where solubility can be as low as 10⁻⁸ mol/dm³ in the absence of complexing ligands. radiochem.org
However, the presence of certain ligands can enhance its solubility and mobility. For instance, the long-lived fission product ⁹³Zr, which exists as Zr(IV), can migrate with groundwater under disposal conditions, and its mobility is influenced by complexation with organic ligands. radiochem.org
The interaction of zirconium species with mineral surfaces is also a key aspect of its environmental transport. The adsorption of Zr(IV) onto surfaces like mica is influenced by the presence of different anions, which can affect the formation of surface precipitates and nanoparticles. osti.gov Furthermore, engineered nanoparticles containing zirconium, such as ceria-zirconia, can undergo physical and chemical transformations in the presence of environmentally relevant ions like phosphate, which can alter their fate and behavior. doi.org
Radiochemistry of Zirconium Isotopes
Several isotopes of zirconium are of interest in radiochemistry, primarily due to their applications in nuclear medicine and their presence as fission products in nuclear waste.
Zirconium-89 (⁸⁹Zr) is a positron-emitting isotope with a half-life of 78.41 hours (3.27 days), making it well-suited for positron emission tomography (PET) imaging, particularly for tracking monoclonal antibodies (mAbs) due to their similar biological half-lives. nih.govcuny.edu It is typically produced in a cyclotron by proton bombardment of a natural yttrium (⁸⁹Y) target. nih.gov The radiolabeling of mAbs with ⁸⁹Zr involves chelation, with desferrioxamine B (DFO) being a common chelator. nih.gov However, concerns about the in vivo stability of the [⁸⁹Zr]Zr-DFO complex, which can lead to the release of the bone-seeking ⁸⁹Zr⁴⁺ cation, have driven research into more robust chelators. cuny.eduresearchgate.net
Zirconium-93 (⁹³Zr) is a long-lived (half-life of 1.53 x 10⁶ years) pure beta-emitting radionuclide. researchgate.net It is produced through the nuclear fission of uranium-235 (B1209698) and neutron activation of stable ⁹²Zr in nuclear reactor components. researchgate.net Due to its long half-life and presence in nuclear waste, ⁹³Zr is a radionuclide of interest in the safety assessment of radioactive waste disposal sites. researchgate.netiaea.org Its measurement is challenging due to its low activity and the difficulty in obtaining certified standards. iaea.org Radiochemical separation procedures, often using liquid-liquid extraction and ion exchange, are necessary for its determination. researchgate.net
Zirconium-95 (⁹⁵Zr) is a radioactive isotope with a half-life of approximately 64 days. radiacode.com It decays via beta emission to niobium-95 (B1194888) (⁹⁵Nb), which is also radioactive. radiacode.com ⁹⁵Zr is a fission product of uranium and plutonium and is commonly found in nuclear waste and fallout from nuclear weapons testing and reactor accidents. radiacode.comradiacode.com It serves as a tracer to study the behavior of fission products in reactor systems and the environment. radiacode.com Its presence in the environment is monitored as part of nuclear safety protocols. radiacode.com
Below is a table summarizing the key properties of these zirconium isotopes.
| Isotope | Half-life | Decay Mode(s) | Primary Application/Significance |
| ⁸⁹Zr | 78.41 hours | Positron Emission (β⁺), Electron Capture (EC) nih.gov | PET imaging of monoclonal antibodies nih.govcuny.edu |
| ⁹³Zr | 1.53 x 10⁶ years | Beta Emission (β⁻) researchgate.net | Long-lived fission product in nuclear waste researchgate.net |
| ⁹⁵Zr | 64.03 days | Beta Emission (β⁻) chemlin.org | Fission product, environmental tracer radiacode.com |
Behavior of Radioactive ⁹³Zr in Aqueous Environments
Zirconium-93 (⁹³Zr) is a long-lived radionuclide with a half-life of 1.53 million years. questmetals.comtandfonline.comiaea.org It is produced in nuclear reactors through both the nuclear fission of uranium-235 (with a production yield of 6.3%) and the neutron activation of stable ⁹²Zr, which is present in the structural components of reactor vessels and fuel cladding. iaea.orgresearchgate.net Due to its long half-life and its production in nuclear processes, ⁹³Zr is a radionuclide of significant interest in the long-term safety assessment of radioactive waste disposal. tandfonline.comiaea.orgbjrs.org.br
The environmental mobility of ⁹³Zr is a key factor in safety assessments for nuclear facilities and waste repositories. researchgate.net Studies indicate that ⁹³Zr has high mobility, which presents a potential safety issue. researchgate.net Its behavior in aqueous systems is complex and is a critical component of understanding its potential impact on the environment. The management of radioactive waste containing ⁹³Zr is a significant challenge, as its long half-life means it remains a dominant species after short-lived radionuclides have decayed. tandfonline.com If not properly immobilized, it could be released into the environment, posing long-term risks. tandfonline.com
The determination of ⁹³Zr in radioactive waste is challenging due to its low-energy pure beta emission (Eβ,max = 60 keV) and the presence of isobaric interferences, notably from stable niobium-93 (⁹³Nb). researchgate.netbjrs.org.brcvut.cz Therefore, chemical separation is a necessary prerequisite for its accurate measurement, often involving techniques like liquid-liquid extraction or ion exchange chromatography to isolate zirconium from the complex matrix of nuclear waste. iaea.orgbjrs.org.brresearchgate.net Research focuses on developing and refining these radiochemical procedures to ensure the effective control and monitoring of ⁹³Zr in waste packages, which is essential for meeting the acceptance criteria for repository sites. iaea.org
Separation Chemistry of Zirconium(IV)
The separation of zirconium(IV) from hafnium(IV) is a critical process, particularly for the nuclear industry. Zirconium alloys used to coat structural materials in nuclear reactors must be virtually free of hafnium (<50 ppm) due to zirconium's low thermal neutron capture cross-section, whereas hafnium is a potent neutron absorber. journals.co.zascirp.orgresearchgate.net However, the chemical similarity between Zr(IV) and Hf(IV), a result of the lanthanide contraction, makes their separation exceptionally difficult. journals.co.zascirp.org Among various industrial methods, solvent extraction is the most widely used technique due to its scalability, simplicity, and capacity for continuous operation. scirp.orgsamaterials.com
Solvent Extraction Methodologies for Zirconium(IV) from Hafnium(IV)
Solvent extraction for Zr/Hf separation involves using an organic solvent containing an extractant to selectively transfer one of the metal ions from an aqueous phase. iaea.org The choice of extractant and the composition of the aqueous phase (typically acidic solutions) are crucial parameters. journals.co.zascirp.org
Several systems have been developed and are used industrially:
Thiocyanate-Methyl Isobutyl Ketone (MIBK) Process: This was one of the first successful commercial processes. It relies on the preferential extraction of hafnium thiocyanate (B1210189) complexes into MIBK from a hydrochloric acid medium. Zirconium remains in the aqueous phase.
Tributyl Phosphate (TBP) Process: This is a widely used method where zirconium is selectively extracted from a nitric acid or hydrochloric acid medium using a solution of TBP in a diluent like kerosene. scirp.orgresearchgate.net The extraction of Zr(IV) increases with higher acidity. scirp.org For instance, in a nitric acid medium with TBP, the separation factor can be improved significantly at H⁺ concentrations greater than 7.0 mol∙L⁻¹. scirp.org
Amine Extractants: Tertiary amines like Alamine 336 and quaternary amines such as Aliquat 336 are effective for separating Zr(IV) and Hf(IV) from chloride solutions. journals.co.za Studies show that from a chloride-based feed, both extractants can achieve separation, with Aliquat 336 generally yielding higher Zr extraction and Alamine 336 providing better selectivity. journals.co.za For example, using Alamine 336 in 8 mol/L HCl, an 11.2 separation factor was achieved, with 44.4% of Zr and only 6.3% of Hf being extracted. journals.co.za
Acidic Organophosphorus Extractants: Compounds like di-2-ethylhexyl phosphoric acid (D2EHPA) have been studied for the selective extraction of Hf(IV) over Zr(IV) from sulfuric acid solutions. researchgate.netmdpi.com The separation factor and extraction efficiency are highly dependent on the sulfuric acid concentration. researchgate.netmdpi.com
| Extractant System | Aqueous Medium | Selectivity | Separation Factor (β) | Reference |
| Tributyl Phosphate (TBP) | >7.0 M Nitric Acid | Zr(IV) over Hf(IV) | >10 | scirp.org |
| Alamine 336 | 8 M Hydrochloric Acid | Zr(IV) over Hf(IV) | 11.2 | journals.co.za |
| Aliquat 336 | 9 M Hydrochloric Acid | Zr(IV) over Hf(IV) | 9.4 | journals.co.za |
| Di-2-ethylhexyl phosphoric acid (D2EHPA) | Sulfuric Acid | Hf(IV) over Zr(IV) | >8 | researchgate.net |
| 2-octanol (B43104) | 10% HCl, 1.5 M KF | Zr(IV) over Hf(IV) | 9.2 | researchgate.netaidic.it |
This table presents a selection of solvent extraction systems and their reported separation factors under specific conditions.
Development of New Extractants and Separation Systems
Research continues to focus on developing more efficient, selective, and environmentally benign separation systems for zirconium and hafnium. acs.org This includes the synthesis of novel extractants and the optimization of extraction processes. rsc.orgresearchgate.net
Key areas of development include:
Novel Phosphate Ester Extractants: A new extractant, di(p-tert-butylphenyl)phosphate (DTBPPA), was synthesized and evaluated for Zr/Hf separation in a sulfuric acid system. DTBPPA demonstrated an excellent preferential extraction for hafnium over zirconium, outperforming commercial extractants like D2EHPA under identical conditions. rsc.org
Bisamide Ligands: A bisamide ligand, D001, has been reported for the effective extraction and separation of Zr(IV) and Hf(IV). This ligand operates through an anionic association mechanism, coordinating with the metals to form complexes. Quantum chemical calculations have been used to understand its enhanced coordination ability compared to traditional ligands. acs.org
Mixed Extractant Systems: The use of a mixture of extractants can create a synergistic effect, improving separation. A procedure using a mixture of TBP and Cyanex 923 (a commercial mixture of tri-alkyl phosphine (B1218219) oxides) as the extractant has been proposed. This system offers advantages over the traditional TBP/HNO₃ process, such as requiring lower acid concentrations and achieving higher zirconium extraction without the risk of forming a third phase. researchgate.net
Alternative and Greener Solvents: Investigations into alternative extractants like 1-octanol (B28484) and 2-octanol have shown promise. researchgate.netaidic.it In a system using hydrochloric acid and potassium fluoride (B91410), 2-octanol was found to be an effective extractant for selectively separating zirconium from hafnium, offering a potential alternative to conventional methods. researchgate.netaidic.it A new process utilizing high-molecular-weight alkyl amine for the selective extraction of zirconium oxysulfate has also been developed, boasting a high separation factor (10 to 20) and an extractant that is very stable over long periods with low solubility in water, which minimizes environmental pollution. astm.org
| New Extractant/System | Aqueous Medium | Key Advantage | Reference |
| Di(p-tert-butylphenyl)phosphate (DTBPPA) | Sulfuric Acid | Excellent preferential extraction of Hf(IV) over Zr(IV) | rsc.org |
| Bisamide Ligand (D001) | Not specified | Green and efficient ligand with enhanced coordination ability | acs.org |
| TBP + Cyanex 923 | Nitric Acid | Higher Zr extraction at lower acidity; no third phase formation | researchgate.net |
| High-Molecular Alkyl Amine | Sulfate medium | High separation factor (10-20); stable extractant; low environmental impact | astm.org |
| Cyanex 301 | Low acidic nitrate (B79036) solution with NaCl | Higher extractability of Hf(IV) over Zr(IV); avoids thiocyanate | researchgate.net |
This table highlights recent developments in extractants and systems for Zr(IV)/Hf(IV) separation.
Electrochemical Behavior of Zirconium Iv Species
Electrochemistry of Zirconium(IV) in Molten Salts
The electrochemical behavior of Zirconium(IV) in molten salt systems is complex and highly dependent on the composition of the electrolyte. These systems are crucial for processes such as electrorefining and electrodeposition of zirconium metal.
Reduction Mechanisms and Oxidation States
The reduction of Zirconium(IV) (Zr(IV)) in molten salts is a multifaceted process, with research indicating the presence of multiple oxidation states, including Zr(I), Zr(II), and Zr(III), in addition to Zr(IV). inl.gov The specific reduction pathway is heavily influenced by the type of molten salt used, primarily chloride or fluoride-based systems.
In chloride melts, such as LiCl-KCl, the reduction of Zr(IV) typically occurs in multiple steps. inl.gov A two-step mechanism is frequently reported, involving the reduction of Zr(IV) to Zr(II), followed by the reduction of Zr(II) to metallic zirconium (Zr). inl.govdoi.orgresearchgate.net Some studies have also proposed a three-step reduction: Zr(IV) → Zr(II) → Zr(I) → Zr. inl.gov The complexity in chloride salts arises from the stability of these intermediate oxidation states.
Conversely, the addition of fluoride (B91410) ions to the molten salt system can significantly simplify the reduction process. In fluoride-based melts like LiF-NaF or when fluoride compounds such as K₂ZrF₆ or LiF are added to chloride melts, the reduction mechanism can change from a multi-step to a single-step process. inl.govcore.ac.ukresearchgate.netscirp.org It has been observed that when the molar ratio of fluoride ions (F⁻) to Zr(IV) ions is greater than or equal to six, the reduction proceeds via a direct, four-electron transfer: Zr(IV) + 4e⁻ → Zr. inl.gov This alteration is attributed to the formation of stable zirconium-fluoride complexes, which have a different electrochemical behavior than the chloride complexes. scirp.orgscirp.org
Below is a data table summarizing the reduction mechanisms in various molten salt systems.
| Molten Salt System | Predominant Reduction Mechanism | Number of Steps | Source(s) |
|---|---|---|---|
| LiCl-KCl-ZrCl₄ | Zr(IV) → Zr(II) → Zr(0) Zr(IV) → Zr(III) | Multi-step | inl.govresearchgate.net |
| LiCl-KCl-K₂ZrF₆ | Zr(IV) → Zr(II) → Zr(0) | Two-step | inl.govdoi.orgresearchgate.netelectrochemsci.org |
| LiF-NaF-ZrF₄ | Zr(IV) → Zr(0) | Single-step | core.ac.ukresearchgate.netscirp.org |
| NaCl-KCl-NaF-ZrO₂ | Zr(IV) → Zr(0) | Single-step | atlantis-press.com |
| LiCl-KCl-ZrCl₄ + LiF (F⁻/Zr⁴⁺ > 6) | Zr(IV) → Zr(0) | Single-step | inl.gov |
Nucleation and Crystal Growth Phenomena
The formation of solid zirconium on an electrode surface during electrolysis is governed by nucleation and crystal growth processes. Creating dense, crystalline zirconium deposits is often desired over fine powders, which are prone to oxidation. inl.gov
Studies in molten fluoride media, such as LiF-NaF, have shown that the electrocrystallization of zirconium is a diffusion-controlled process. core.ac.ukscirp.org The nucleation of zirconium on substrates like silver has been identified as a progressive process, meaning that new nuclei continue to form on the electrode surface throughout the initial stages of deposition. core.ac.ukiaea.org Following nucleation, the growth of the crystals occurs in three dimensions and is limited by the rate at which Zr(IV) ions can diffuse from the bulk molten salt to the growing crystal surface. core.ac.ukiaea.org In some systems, such as NaCl-ZrCl₄ with added NaF, the electrodeposition process has been shown to successfully produce pure zirconium dendritic crystals. inl.gov In other cases, the electrocrystallization of zirconium in a NaCl–KCl–NaF–ZrO₂ system is described as an instantaneous hemispheroid three-dimensional nucleation process. atlantis-press.com
The initiation of crystal formation requires a degree of metastability, which in the context of molten salts is achieved by applying an overvoltage. core.ac.ukaip.org The rate of nucleation is influenced by this applied overvoltage. core.ac.uk
Diffusion Coefficients of Zirconium(IV) Ions
The rate of zirconium electrodeposition is often limited by the transport of Zr(IV) ions through the molten salt to the cathode. This transport is quantified by the diffusion coefficient (D), a measure of the rate of diffusion. This coefficient is a critical parameter for understanding and modeling the electrochemical process.
The diffusion coefficient of Zr(IV) has been determined in various molten salt systems using electrochemical techniques like cyclic voltammetry and chronopotentiometry. doi.orgcore.ac.uk The values are highly dependent on the temperature and the composition of the salt. In high-temperature molten salts (above 500°C), the diffusion coefficients for Zr(IV) are typically in the range of 10⁻⁵ cm²/s. inl.govdoi.org For instance, in a LiCl-KCl-K₂ZrF₆ system at 550°C, the diffusion coefficient for Zr(IV) was determined to be approximately 4.26×10⁻⁵ cm²/s by cyclic voltammetry and 4.98×10⁻⁵ cm²/s by chronopotentiometry. doi.org
The following table presents reported diffusion coefficients for Zr(IV) in different molten salt electrolytes.
| Molten Salt System | Temperature (°C) | Diffusion Coefficient (D_Zr(IV)) (cm²/s) | Source(s) |
|---|---|---|---|
| LiCl-KCl | 500 | ~5.0×10⁻⁵ | inl.gov |
| LiCl-KCl-K₂ZrF₆ | 550 | 4.26×10⁻⁵ - 4.98×10⁻⁵ | doi.org |
| LiCl-KCl-K₂ZrF₆ | 720 | 5.01×10⁻⁵ | researchgate.net |
| LiF-NaF-ZrF₄ | 750 | 1.13×10⁻⁵ - 2.42×10⁻⁵ | scirp.org |
| NaCl-KCl-NaF-ZrO₂ | 700 | 3.274×10⁻⁵ | atlantis-press.com |
Electrochemistry of Zirconium(IV) in Aqueous Media
The electrochemical behavior of Zirconium(IV) in aqueous solutions is markedly different from that in molten salts, primarily due to the presence of water and the strong influence of pH.
Influence of pH on Electrochemical Response
The pH of the aqueous solution has a profound effect on the speciation of zirconium and its electrochemical activity. scirp.orgscirp.org Potential-pH diagrams, or Pourbaix diagrams, show that Zr(IV) species are predominant in highly acidic conditions (pH < 1.7), while in alkaline solutions, species like HZrO₃⁻ prevail. scirp.orgscirp.org
In acidic media, the electrochemical reduction of Zr(IV) to metallic zirconium is extremely challenging. scirp.orgscirp.org Voltammograms recorded in acidic solutions often show no signal for zirconium reduction. scirp.orgscirp.org This is largely due to the high concentration of H⁺ ions, whose reduction occurs at potentials less negative than that required for Zr(IV) reduction, a phenomenon known as the hydrogen evolution reaction. scirp.orgscirp.org
In contrast, electrochemical reduction becomes more feasible in alkaline aqueous media. scirp.orgscirp.org Studies conducted at a high pH (e.g., pH 12-13) show the appearance of a cathodic wave starting around -1.5 V (vs. a saturated calomel (B162337) electrode), which is attributed to the reduction of Zr(IV) species to metallic zirconium (Zr(0)). scirp.orgscirp.org The transition from an acidic to an alkaline environment changes the dominant zirconium species and shifts the electrochemical window to a region where water reduction is less favorable, allowing the zirconium reduction to be observed. scirp.orgscirp.org
Passivation Phenomena on Electrode Surfaces
A key characteristic of zirconium's electrochemistry in aqueous solutions is the formation of a passive film on the electrode surface. scirp.orgscirp.org Zirconium has a strong tendency to oxidize, especially in acidic environments, forming a protective layer of zirconium dioxide (ZrO₂). scirp.orgscirp.orgtandfonline.com This passivation layer is non-conductive and acts as a barrier, preventing further electrochemical reactions at the electrode surface, including the reduction of other species in the solution. scirp.orgscirp.org
This passivation phenomenon is a primary reason for the difficulty in observing clear electrochemical signals for zirconium in acidic aqueous media. scirp.org Even if metallic zirconium is successfully deposited, the passive film can form on its surface, preventing its re-oxidation during the anodic scan in cyclic voltammetry, which leads to the absence of an oxidation peak. scirp.org The stability and protective nature of this oxide film are central to zirconium's excellent corrosion resistance. tandfonline.commdpi.com The process of anodic oxidation can be intentionally used to create a controlled, thicker oxide film to enhance this passivity. google.com
Electrochemistry of Zirconium(IV) in Organic and Ionic Liquid Media
The study of zirconium's electrochemistry in organic solvents and ionic liquids is crucial for applications such as electrodeposition and electorefining. researchgate.net These media offer a wide electrochemical window, which is necessary to reach the negative potentials required for zirconium reduction without decomposing the solvent. scirp.orgscirp.org
Redox Behavior and Mechanisms
The reduction of Zirconium(IV) in organic and ionic liquid media is a multifaceted process, with the mechanism often differing based on the specific environment.
In organic solvents like dimethylformamide (DMF), which provides a large solvent window of over 6 volts, the electrochemical analysis is more straightforward than in aqueous solutions. scirp.orgscirp.org Studies have shown that in DMF, Zr(IV) can be reduced directly to metallic zirconium (Zr(0)) at a potential of approximately -1.5 V. scirp.orgscirp.org
In various ionic liquids, the redox mechanism for Zr(IV) is often more complex, typically proceeding through a two-step reduction process involving an intermediate Zr(II) species (Zr⁴⁺ → Zr²⁺ → Zr⁰). frontiersin.orgfrontiersin.org For instance, in 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide ([BMIM][TFSI]), cyclic voltammetry reveals two distinct reduction peaks. researchgate.netfrontiersin.org The first, a smaller cathodic wave occurring at potentials around +0.2 V to -0.15 V (vs. Pd), is attributed to the reduction of Zr(IV) to Zr(II). researchgate.netfrontiersin.org This is followed by a more prominent reduction peak at more negative potentials (onset at -1.3 V vs. Pd), corresponding to the reduction of Zr(II) to metallic Zr(0). researchgate.net The reverse oxidation reactions (Zr⁰ → Zr²⁺ → Zr⁴⁺) are also observed in the anodic scan. frontiersin.org
However, the mechanism can vary. Some studies report a single-step, four-electron reduction of Zr(IV) to its metallic form in certain ionic liquids, such as N-butyl-N-methylpyrrolidinium bis(trifuoromethylsulfonyl)imide (C₄MPyNTf₂), occurring at -1.5 V. researchgate.net The reaction pathway is often quasi-reversible or irreversible, indicating that the process is controlled by a combination of mass diffusion and charge transfer kinetics. frontiersin.orgfrontiersin.org
Influence of Counterions and Ligands on Electrochemical Properties
The electrochemical properties of Zr(IV) are significantly influenced by the counterions introduced with the zirconium precursor and the constituent ions of the ionic liquid itself. frontiersin.orgfrontiersin.org The choice of zirconium salt, such as zirconium tetrachloride (ZrCl₄) versus zirconium acetylacetonate (B107027) (Zr(acac)₂), has a profound impact on the observed electrochemistry.
When ZrCl₄ is used as the precursor in an ionic liquid like [BMIM][TFSI], the resulting cyclic voltammograms show higher oxidative currents compared to systems using Zr(acac)₂. frontiersin.org This increase is due to the oxidation of the chloride (Cl⁻) anions from the precursor, which can lead to the formation of chlorine gas (Cl₂) at the anode. frontiersin.org This is a critical consideration for industrial applications where the presence of chlorine can be detrimental. frontiersin.org
Furthermore, the anions of the ionic liquid itself can participate in or alter the electrochemical reactions. For example, the reduction behavior of ZrCl₄ in [BMIM][TFSI] is similar to that in 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), suggesting a comparable reduction pathway in both liquids. frontiersin.org However, the presence of fluoride ions (F⁻) in the electrolyte, even in small amounts, can alter the reduction mechanism. In related high-temperature molten salt systems, the addition of fluoride ions can shift the reduction of Zr(IV) from a two-step to a single-step process. inl.gov This is attributed to the formation of stable zirconium-fluoride complexes. researchgate.net
Diffusion Characteristics in Non-Aqueous Solvents
The rate of electrochemical deposition is critically dependent on the diffusion of the electroactive species to the electrode surface. The diffusion characteristics of Zr(IV) have been investigated in various non-aqueous media, revealing significantly different behaviors compared to aqueous or molten salt systems.
The diffusion coefficient of Zr(IV) in ionic liquids is generally low, typically on the order of 10⁻¹⁰ cm²/s. researchgate.netinl.gov This is several orders of magnitude lower than in high-temperature molten salts, where values around 5×10⁻⁵ cm²/s are common. inl.gov This lower diffusion rate in ionic liquids can be a limiting factor for engineering-scale electrodeposition processes. inl.gov
The specific zirconium complex greatly affects its diffusivity. As shown in the table below, the diffusion constant for ZrCl₄ is notably higher than that for Zr(acac)₂, likely due to the smaller size of the diffusing species. frontiersin.org
| Zirconium Species | Ionic Liquid | Temperature (K) | Diffusion Coefficient (D) (cm²/s) |
| Zr(acac)₂ | [BMIM][TFSI] | 363 | 1.1 x 10⁻⁸ |
| ZrCl₄ | [BMIM][TFSI] | 363 | 1.2 x 10⁻⁷ |
| ZrCl₄ | [EMIM]Cl | 363 | 2.5 x 10⁻⁷ |
| Zr(IV) | C₄mimNTf₂ | Ambient | ~10⁻¹⁰ |
Data sourced from Ashraf MA, et al. (2022) and Krishna GM, et al. (2016). researchgate.netfrontiersin.org
It has also been observed that the apparent diffusion coefficient can increase dramatically—by as much as five orders of magnitude (to 10⁻⁵ cm²/s)—with the onset of nucleation on the electrode surface. researchgate.net
The temperature dependence of the diffusion coefficient generally follows the Arrhenius equation, where an increase in temperature leads to an enhanced diffusion rate. scirp.orgscirp.orgfrontiersin.org The activation energy for diffusion provides insight into the energy barrier for the process. For ZrCl₄, the activation energy for diffusion was found to be lower in [BMIM][TFSI] (0.5 kJ/mol) compared to [EMIM]Cl (1.5 kJ/mol), indicating that diffusion is more facilitated in the [BMIM][TFSI] system. frontiersin.org
Advanced Analytical Methodologies for Zirconium Iv Analysis
Spectrophotometric Determination of Zirconium(IV)
Spectrophotometry remains a widely accessible and valuable technique for the determination of metal ions, including Zr(IV). The method is based on the formation of a colored complex between the metal ion and a specific organic ligand (complexing agent), with the intensity of the color being proportional to the concentration of the metal ion. Advances in this area focus on creating more selective and sensitive reagents and automating the analytical process.
Development of Novel Complexing Agents
The selectivity and sensitivity of spectrophotometric methods for Zr(IV) are fundamentally dependent on the choice of the complexing agent. Research is continuously directed towards the synthesis and application of new reagents that form stable, intensely colored complexes with zirconium.
One such novel reagent is 2,2',3,4-tetrahydroxy-3'-sulpho-5'-carboxyazobenzene (tetrahydroxyazon SC). iaea.org This compound reacts with Zr(IV) in a 2 M HCl medium to form a red complex with a maximum absorption at a wavelength of 495 nm. iaea.org The stoichiometric composition of this complex is 1:2 (Zr:reagent), and it follows Beer's law in the concentration range of 0.10-2.80 mg/mL, demonstrating its suitability for quantitative analysis in materials like aluminum, zinc, and copper alloys without prior separation. iaea.org
Another method involves the use of Eriochrome Cyanine R (ECR) for the spectrophotometric determination of Zr(IV) after its selective extraction with trioctylphosphine (B1581425) oxide (TOPO) in cyclohexane. researchcommons.org The Zr-ECR complex formed in the organic phase has a stoichiometric ratio of 1:2 and exhibits maximum absorbance at 564 nm. researchcommons.org This technique is highly sensitive, with a linear calibration range of 0.08–10 µg/mL and a molar absorptivity of 2.0 x 10⁴ L·mol⁻¹·cm⁻¹. researchcommons.org It has been successfully applied to determine zirconium in samples such as natural waters and ores. researchcommons.org
The antibiotic oxytetracycline (B609801) has also been employed as a complexing agent. osti.gov By impregnating an XAD-4 resin with oxytetracycline, a solid phase extraction material is created for the online preconcentration of Zr(IV) from aqueous solutions. osti.gov After elution, the zirconium is determined spectrophotometrically using Arsenazo-III as the chromogenic reagent. osti.gov
Furthermore, pyrazolo(1,5-a)quinazolin-6-one derivatives have been synthesized and used for the selective determination of zirconium ions in aqueous solutions. crb-gmbh.com These reagents form stable complexes with Zr(IV), allowing for its quantification. crb-gmbh.com
Table 1: Comparison of Novel Complexing Agents for Zirconium(IV) Spectrophotometric Analysis
| Complexing Agent | Matrix/Medium | Wavelength (λmax) | Molar Absorptivity (ε) | Linear Range | Stoichiometry (Zr:Agent) |
| Tetrahydroxyazon SC | 2 M HCl | 495 nm | 4.9 x 10⁴ L·mol⁻¹·cm⁻¹ iaea.org | 0.10-2.80 mg/mL iaea.org | 1:2 iaea.org |
| Eriochrome Cyanine R (with TOPO extraction) | Cyclohexane | 564 nm | 2.0 x 10⁴ L·mol⁻¹·cm⁻¹ researchcommons.org | 0.08–10 µg/mL researchcommons.org | 1:2 researchcommons.org |
| Xylenol Orange (in FIA) | pH 2 | 554 nm | Not specified | 0-40 ppm astm.org | 1:1 rsc.orgjci.edu.cn |
| Arsenazo III (with oxytetracycline preconcentration) | Aqueous | Not specified | Not specified | 2-60 µg/L osti.gov | Not specified |
Derivative Spectrophotometry
Derivative spectrophotometry is a powerful technique used to enhance the resolution of overlapping spectral bands and to eliminate matrix interferences. By calculating the first, second, or higher-order derivative of an absorbance spectrum, minor spectral features can be amplified, allowing for the quantification of an analyte in the presence of other absorbing species.
This method has been applied to the simultaneous determination of Zirconium(IV) and Uranium(VI). researchgate.net Both ions form a complex with the reagent Arsenazo III, and by using a "zero-crossing" derivative technique, their concentrations can be determined from the same spectrum. researchgate.net Derivative spectrophotometry has also been used to determine trace amounts of zirconium in rocks and minerals that contain interfering elements like rare earths, uranium, and titanium. researchcommons.org The use of a first-order derivative has also been proposed for the determination of other metal ions, showcasing the versatility of the technique. crb-gmbh.com This approach improves selectivity and often allows for analysis without the need for complex separation procedures. iaea.org
Flow Injection Analysis (FIA) Coupled with Spectrophotometry
Flow Injection Analysis (FIA) is an automated method that involves injecting a discrete sample plug into a continuously flowing carrier stream. This stream merges with reagent streams, allowing for controlled dispersion and reaction before the sample zone passes through a detector, typically a spectrophotometer. Coupling FIA with spectrophotometry offers high sample throughput, excellent reproducibility, and reduced reagent consumption.
A method for Zr(IV) determination has been developed using FIA with Xylenol Orange as the complexing agent. astm.orgrsc.orgjci.edu.cn The complex between Zr(IV) and Xylenol Orange (0.05%) is formed at a pH of 2, resulting in a 1:1 complex with a maximum absorbance at 554 nm. rsc.orgjci.edu.cn This FIA-spectrophotometry system demonstrates good analytical performance, with a detection limit of 0.21 ppm and a precision (%KV) of 3.98%. rsc.orgjci.edu.cn The method has been successfully applied to the analysis of Zr(IV) in zircon mineral samples. rsc.orgjci.edu.cn
Another FIA system for Zr(IV) involves online preconcentration using an oxytetracycline-impregnated XAD-4 resin. osti.gov The system can achieve a preconcentration factor of up to 247 and a detection limit as low as 0.10 µg/L, with a sample throughput of up to 40 samples per hour. osti.gov The integration of solid-phase extraction and preconcentration steps into an FIA system significantly enhances sensitivity and selectivity. For instance, a method for fluoride (B91410) determination is based on the retention of a ternary complex of Zirconium(IV)-Calcein Blue-fluoride on an anion-exchange resin within a flow cell.
Table 2: Performance Characteristics of a FIA-Spectrophotometry Method for Zr(IV)
| Parameter | Value |
| Complexing Agent | Xylenol Orange astm.orgrsc.org |
| Wavelength (λmax) | 554 nm astm.orgrsc.org |
| pH | 2 astm.orgrsc.org |
| Linearity Range | 0-40 ppm astm.org |
| Detection Limit (S/N=3) | 0.21 ppm rsc.orgjci.edu.cn |
| Precision (%KV) | 3.98% rsc.orgjci.edu.cn |
| Recovery | 100.7% rsc.orgjci.edu.cn |
Advanced Instrumental Techniques for Zirconium(IV) Analysis
For applications requiring very low detection limits and multi-element capability, more sophisticated instrumental techniques are employed. These methods offer superior sensitivity and are often used for trace and ultra-trace analysis of zirconium and its impurities in high-purity materials.
Inductively Coupled Plasma (ICP) Techniques (OES, MS)
Inductively Coupled Plasma (ICP) serves as a high-temperature (6,000-10,000 K) ion source for both Optical Emission Spectrometry (OES) and Mass Spectrometry (MS).
ICP-MS is a powerful analytical method known for its high sensitivity, low spectral interference, and minimal matrix effects, making it ideal for determining trace impurities in high-purity zirconium materials. It has been extensively used to analyze impurities in materials like ZrO₂, Zircaloy, ZrOCl₂, and ZrCl₄, which are critical for applications in the nuclear industry. To overcome the influence of the zirconium matrix, methods often involve the separation of impurities via solvent extraction before ICP-MS analysis. For instance, 2-ethylhexyl phosphonic acid mono 2-ethylhexyl ester (PC88A) has been used to extract the Zr(IV) matrix, allowing for the determination of impurities with recoveries of 95-100%. Direct determination of some impurities in high-purity ZrCl₄ by ICP-MS is also possible, with relative standard deviations (RSD) below 8.3% and recoveries between 95.0-104.5%.
ICP-OES is another robust technique used for elemental analysis. While generally less sensitive than ICP-MS, it is widely used for quantifying zirconium and associated elements. For example, in the development of an EDXRF method for process solutions, ICP-AES (Atomic Emission Spectrometry, another term for OES) was used as a reference method for the determination of hafnium alongside zirconium.
X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. The sample is irradiated with high-energy X-rays, causing atoms to emit characteristic "fluorescent" X-rays, the energies of which identify the elements present and the intensities of which indicate their concentrations.
XRF is a standard method for determining the coating weight or thickness of zirconium-based treatments on metal substrates. researchgate.net The technique is applicable for measuring both the total coating weight and the specific zirconium content on various metals. researchgate.net It is also well-established for the bulk analysis of zirconium-containing minerals and materials. jci.edu.cn For the analysis of zirconium silicate (B1173343), samples can be prepared as fused beads by melting them with a flux like lithium tetraborate. This allows for the simultaneous determination of major and minor components such as ZrO₂, SiO₂, Al₂O₃, and Fe₂O₃ with a relative standard deviation (RSD) of less than 10%.
Energy Dispersive X-ray Fluorescence (EDXRF) provides a rapid and simple method for quantifying ZrO₂ and HfO₂ in aqueous and organic process solutions from zirconium extraction facilities. The method requires minimal sample preparation, often just dilution, and can determine ZrO₂ concentrations up to 200 g/L with an RSD of less than 3%. To overcome spectral interferences, such as the overlap of zirconium and hafnium spectral lines, specific analytical strategies are employed. iaea.orgrsc.org This can include using internal standards like niobium or rubidium or employing specific analyzer crystals in wavelength dispersive XRF (WDXRF) to eliminate second-order reflections from the zirconium matrix when analyzing for hafnium. iaea.orgastm.orgrsc.org
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique capable of determining the elemental composition of a wide variety of materials. usgs.gov The fundamental principle of NAA involves irradiating a sample with neutrons, typically in a nuclear reactor. usgs.gov This process causes elements within the sample to capture neutrons, forming unstable radioactive isotopes. As these radionuclides decay, they emit characteristic gamma rays. The energy and intensity of these gamma rays are unique to each element, allowing for their identification and quantification. usgs.gov The rate of gamma-ray emission is directly proportional to the concentration of the element in the sample. usgs.gov
Key Advantages of NAA:
Multi-element capability: It can simultaneously determine up to 70 elements. usgs.gov
High sensitivity: Detection limits can range from nanograms (ng) to micrograms (µg). usgs.gov
Non-destructive nature: The sample is not chemically altered, which is advantageous for precious materials. usgs.gov
Accuracy and Precision: Relative standard deviations of 2–5% are achievable for many elements. usgs.gov
In the context of zirconium analysis, NAA is particularly useful. A long irradiation of a sample for up to 20 hours can enable the quantification of zirconium, among other elements. ansto.gov.au However, a significant challenge in the NAA of zirconium and its alloys is the high radioactivity induced in the zirconium matrix itself. This can interfere with the measurement of trace impurity elements. To overcome this, radiochemical separation is often necessary to isolate the impurity radionuclides from the zirconium matrix before measurement. osti.gov One such separation involves an extraction system using di-2-ethylhexyl phosphoric acid (HDEHP) in a chromatographic setup to effectively separate impurity and matrix radionuclides. osti.gov Zirconium can also serve as a double neutron flux monitor for the simultaneous measurement of thermal and epithermal flux in NAA procedures. iaea.org
Table 1: Characteristics of Neutron Activation Analysis for Zirconium
| Parameter | Description | Reference |
|---|---|---|
| Principle | Irradiation with neutrons to form radionuclides, followed by measurement of characteristic gamma ray emissions. | usgs.gov |
| Key Advantage | High sensitivity, non-destructive, and multi-element capability. | usgs.govansto.gov.au |
| Detection Limits | Generally 0.03 ng to 4 µg for most elements determinable by NAA. | usgs.gov |
| Application to Zr | Quantification possible with long irradiation times (up to 20 hours). | ansto.gov.au |
| Challenge | High radioactivity of the zirconium matrix can interfere with analysis, often requiring radiochemical separation. | osti.gov |
Liquid Chromatography
Liquid chromatography (LC) is a powerful separation technique used for the determination of various ions, including Zr(IV). High-Performance Liquid Chromatography (HPLC) is a prominent variant that utilizes high pressure to pass the solvent through the column, leading to higher resolution and faster analysis times.
For Zr(IV) analysis, a common approach involves forming a stable, colored complex that can be detected spectrophotometrically after separation. One such method employs the formation of a ternary complex of Zr(IV) with fluoride and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). dergipark.org.trnih.gov This complex can be preconcentrated using solid-phase extraction (SPE) and then analyzed by reversed-phase HPLC. dergipark.org.tr The separation is typically performed on a C18 column with a mobile phase such as an acetonitrile-water mixture, and the eluate is monitored at the wavelength of maximum absorbance of the complex, around 585 nm. dergipark.org.trnih.gov This method has demonstrated high sensitivity, with detection limits for Zr(IV) reported to be as low as 0.4 µg/L. dergipark.org.tr Another approach uses xylenol orange as a complexing agent, forming a complex with Zr(IV) at pH 2 that has a maximum absorbance at 554 nm. This has been successfully applied in a Flow Injection Analysis (FIA) system coupled with spectrophotometry. uin-alauddin.ac.iduin-alauddin.ac.id
The performance of these LC-based methods is often validated by assessing parameters like linearity, detection limit, and recovery. For instance, the HPLC method using the Zr(IV)-F⁻-(5-Br-PADAP) complex has shown excellent recoveries in the range of 99.74–104.33% for Zr(IV) in water samples. dergipark.org.tr
Table 2: Research Findings for Zirconium(IV) Analysis by Liquid Chromatography
| Method | Complexing Agent | Detection Wavelength (λmax) | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC with SPE | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | 585 nm | 0.4 µg/L | dergipark.org.trnih.gov |
| FIA-Spectrophotometry | Xylenol Orange | 554 nm | 0.21 ppm (210 µg/L) | uin-alauddin.ac.iduin-alauddin.ac.id |
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. While widely used for many metals, the direct determination of zirconium by flame AAS is challenging. researchgate.net This difficulty arises from the high stability of zirconium compounds, such as its oxides, which are poorly atomized in a standard flame. researchgate.net Similarly, electrothermal atomization in a graphite (B72142) furnace is often not recommended due to the formation of heat-resistant zirconium carbides and oxides. researchgate.net
To circumvent these issues, indirect methods have been developed. One successful indirect method for determining Zr(IV) in rock samples involves solvent extraction. rsc.org In this procedure, zirconium in an acidic solution forms a stable ion associate with hexafluorozirconate(2-) and zinc(2+), specifically Zn₂[ZrF₆]₂⁻. This complex is extractable into an organic solvent like chloroform (B151607) with high efficiency (>99.5%). The chloroform extract, which now contains zinc in a stoichiometric ratio to the original zirconium, is then stripped back into an acidic aqueous phase (e.g., 4 M HCl). Finally, the concentration of zinc in this aqueous solution is determined by conventional AAS. The amount of zirconium in the original sample is then calculated based on the measured zinc concentration. rsc.org This indirect approach offers a detection limit of 42 ng/mL for zirconium, with a linear calibration range up to 2.25 µg/mL. rsc.org
For all AAS analyses, calibration is performed using standard solutions of the element being measured. Certified AAS standard solutions for zirconium, typically at a concentration of 1000 mg/L in a matrix of dilute acids like HCl and HF, are commercially available and traceable to NIST standard reference materials. carlroth.com
Table 3: Indirect AAS Method for Zirconium(IV) Determination
| Parameter | Description | Reference |
|---|---|---|
| Principle | Formation of Zn₂[ZrF₆]₂⁻ ion associate, extraction, and subsequent determination of Zn by AAS. | rsc.org |
| Extraction Efficiency | > 99.5% into chloroform. | rsc.org |
| Detection Limit (Zr) | 42 ng/mL. | rsc.org |
| Linear Range (Zr) | Up to 2.25 µg/mL. | rsc.org |
| Challenge of Direct AAS | Poor atomization of stable zirconium compounds in flame or graphite furnace. | researchgate.net |
Stripping Voltammetry and Potentiometry
Electrochemical methods like stripping voltammetry and potentiometry offer sensitive and cost-effective means for Zr(IV) determination. These techniques measure changes in current (voltammetry) or potential (potentiometry) resulting from electrochemical reactions involving the analyte.
Stripping Voltammetry is a highly sensitive technique that involves two steps: a preconcentration or deposition step, followed by a stripping step. wikipedia.org In adsorptive stripping voltammetry (AdSV), the preconcentration is achieved by the adsorption of a complex of the analyte onto the working electrode surface. For Zr(IV) analysis, this can involve forming a complex with ligands such as morin (B1676745) or a combination of cupferron, oxalic acid, and 1,3-diphenylguanidine. indexcopernicus.comresearchgate.net The adsorbed complex is then reduced or oxidized during a potential scan, generating a current peak whose height is proportional to the analyte's concentration. Using a hanging mercury drop electrode (HMDE), a method for Zr(IV) as a cupferron-oxalate-diphenylguanidine complex reported a linear range of 0.033 to 3.3 x 10⁻⁹ mol L⁻¹ and a very low detection limit of 0.77 x 10⁻¹¹ mol L⁻¹. researchgate.net
Potentiometry measures the potential difference between two electrodes in a solution. Kinetic-potentiometric methods can be used for the simultaneous determination of Zr(IV) and other ions, such as Fe(III). researchgate.net This method monitors the rate of a reaction involving the analytes, for instance, their complexation with fluoride ions, using a fluoride ion-selective electrode (FISE). researchgate.net The rate of change in potential is related to the concentration of the respective ions. Such methods have been successfully applied for determining Zr(IV) in concentration ranges of 0.2–20.0 µg/mL. researchgate.net
Table 4: Voltammetric and Potentiometric Methods for Zirconium(IV) Analysis
| Technique | Methodology | Concentration / Detection Limit | Reference |
|---|---|---|---|
| Adsorptive Stripping Voltammetry (AdSV) | Accumulation of a Zr(IV)-cupferron-oxalate-diphenylguanidine complex on an HMDE. | LOD: 0.77 x 10⁻¹¹ mol L⁻¹ | researchgate.net |
| Kinetic Potentiometry | Monitoring the rate of complexation with fluoride using a fluoride ion-selective electrode (FISE). | Range: 0.2–20.0 µg/mL | researchgate.net |
Sample Preparation and Decomposition Techniques for Zirconium(IV) Analysis
Proper sample preparation is a critical prerequisite for the accurate analysis of zirconium, especially in complex matrices like minerals, alloys, and environmental samples. The primary goal of these procedures is to convert the zirconium present in the sample into a soluble form, typically Zr(IV) in an acidic solution, which is suitable for introduction into an analytical instrument.
Fusion Methods: For refractory materials like zircon minerals and zirconia, fusion with a flux at high temperatures is often required for complete decomposition. A mixture of sodium carbonate (Na₂CO₃) and sodium peroxide (Na₂O₂) can be used as a flux in an open system. uin-alauddin.ac.iduin-alauddin.ac.id Another effective fusion agent is a combination of ammonium (B1175870) fluoride ((NH₄)F) and ammonium sulfate (B86663) ((NH₄)₂SO₄). researchcommons.org This mixture effectively decomposes zirconia at around 350°C. A key advantage of this method is that the resulting cooled melt (fusion cake) is readily soluble in dilute acids like HCl or H₂SO₄ within 15-20 minutes, and silica (B1680970) is completely volatilized during the process. researchcommons.org
Acid Digestion: For other types of samples, digestion with strong acids is common. This can be performed in an open vessel or, for more resistant materials or to prevent the loss of volatile elements, in a closed system like a Teflon bomb or a microwave digestion system. uin-alauddin.ac.idresearchgate.net A combination of nitric acid (HNO₃), perchloric acid (HClO₄), and hydrofluoric acid (HF) is frequently used to decompose zircon-containing mineral samples. uin-alauddin.ac.iduin-alauddin.ac.id For plant materials, a digestion procedure involving nitric acid followed by perchloric acid has been reported. tandfonline.com The development of methods for U-Pu-Zr alloys, crucial for nuclear fuel characterization, involves dissolution in acid followed by precipitation of zirconium using mandelic acid to separate it from the uranium and plutonium matrix before spectrophotometric determination. researchgate.net Comparative studies have shown that microwave digestion procedures can be more efficient than traditional dry or wet ashing for certain sample types. researchgate.net
The choice of decomposition technique depends heavily on the sample matrix, the concentration of zirconium, and the subsequent analytical method to be used.
Table 5: Common Decomposition Techniques for Zirconium(IV) Analysis
| Technique | Reagents/Method | Application | Reference |
|---|---|---|---|
| Fusion (Open System) | Sodium Carbonate (Na₂CO₃) + Sodium Peroxide (Na₂O₂) | Zircon minerals | uin-alauddin.ac.iduin-alauddin.ac.id |
| Fusion (Closed System) | Ammonium Fluoride ((NH₄)F) + Ammonium Sulfate ((NH₄)₂SO₄) | Zirconia, silicate rocks | researchcommons.org |
| Acid Digestion (Closed System) | Nitric Acid (HNO₃) + Perchloric Acid (HClO₄) + Hydrofluoric Acid (HF) | Zircon minerals, U-Pu-Zr alloys | uin-alauddin.ac.iduin-alauddin.ac.idresearchgate.net |
| Microwave Digestion | Various strong acids | General sample types, often more efficient than ashing. | researchgate.net |
Theoretical and Computational Investigations of Zirconium Iv Systems
Density Functional Theory (DFT) Studies on Zirconium(IV) Complexes and Clusters
Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and properties of Zirconium(IV) complexes and clusters. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and bonding characteristics, providing a deeper understanding of the stability and reactivity of these systems. scholarpublishing.orguzh.ch
DFT calculations are instrumental in determining the optimized geometries of Zirconium(IV) complexes. For instance, studies on mixed ligand Zirconium(IV) complexes have utilized DFT to propose hexa-coordinated geometries around the zirconium metal center. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results, with basis sets of at least triple-ζ quality being necessary for precise modeling of geometry and infrared spectra in clusters like Zr4O2(methacrylate)12. researchgate.net
Electronic structure analyses, often performed in conjunction with geometrical optimization, reveal key features such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. lbl.gov For example, in one study, all molecular orbitals with significant contributions from the zirconium 4d orbitals were found to be unoccupied, confirming the Zr(IV) oxidation state. acs.org The HOMO-LUMO gap is a critical parameter, with trends showing that as the size of Zirconium(IV) clusters decreases, the HOMO-LUMO gap generally increases. lbl.gov
Table 1: Selected Optimized Bond Lengths and Angles for a Zirconium(IV) Complex
| Atoms | Actual (Å) | Optimal (Å) |
|---|---|---|
| N(18)-H(22) | 1.0224 | 1.03 |
| S(24)-C(21) | 1.8147 | 1.813 |
| S(18)-C(18) | 1.8123 | 1.813 |
| N(4)-Zr(2) | 2.1123 | |
| C(12)-C(24) | 1.2712 | 1.23 |
| C(11)-C(12) | 1.1424 | 1.23 |
Data sourced from a study on new Zirconium(IV) complexes with amino acid Schiff bases. researchgate.net
DFT calculations provide valuable insights into the nature of chemical bonds within Zirconium(IV) complexes. Frontier orbital analysis based on DFT can establish the nature of bonding, such as the sigma and two pi orbitals involved in the coordination of a hydrazinediide ligand to a zirconium center. nih.gov The polarity of bonds, like the high polarity of the M=N bond, can also be determined, indicating significant charge donation from the ligand to the metal. nih.gov
The thermodynamic stability of Zirconium(IV) complexes is a key area of investigation using DFT. By calculating reaction energetics, researchers can predict the formation constants (log β) of various complexes. uzh.chuzh.ch For instance, DFT calculations have been used to predict the absolute and relative formation constants for 23 different Zr⁴⁺ complexes with 17 different ligands. scispace.comresearchgate.net These studies have shown excellent correlation between computed pseudo formation constants and experimental data. uzh.ch Such predictions are crucial for designing new ligands with optimal coordination for applications like radiochemistry. uzh.chresearchgate.net
DFT has also been employed to assess the relative stability of different Zirconium(IV) clusters in aqueous solutions. For example, calculations have shown that the aqueous {Zr612+} hexamer is less stable than the aqueous {Zr48+} tetramer. researchgate.netkingsburylab.org This instability is a key factor in understanding why certain zirconium clusters are favored in solution. kingsburylab.org
Table 2: Calculated Thermodynamic Data for Zr⁴⁺ Complex Formation
| Complex | ΔG / kJ mol⁻¹ | ΔH / kJ mol⁻¹ | ΔS / J K⁻¹ mol⁻¹ | Calculated pseudo log β′ | Estimated log β |
|---|---|---|---|---|---|
| Al(DFO) | -566.55 | -518.71 | 160.44 | 99.24 | 27.08 |
| [Mn(DFO)]⁻ hs | -362.93 | -326.54 | 122.06 | 63.57 | 9.11 |
| Mn(DFO) hs | -623.01 | -570.40 | 176.48 | 109.13 | 32.07 |
| [Fe(DFO)]⁻ hs | -383.40 | -343.45 | 134.01 | 67.16 | 10.92 |
| Fe(DFO) hs | -639.24 | -589.27 | 167.60 | 111.98 | 33.50 |
Data from a study predicting the thermodynamic stability of zirconium radiotracers. uzh.ch DFO refers to Desferrioxamine B.
Molecular Dynamics Simulations of Zirconium(IV) Aqueous Speciation
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and stability of Zirconium(IV) complexes in aqueous solutions. acs.orgnih.gov MD simulations allow for a realistic sampling of the conformational fluctuations of the chelator and the surrounding solvent environment, providing insights that complement static DFT calculations. acs.orgnih.gov
One key finding from MD simulations is the significant role of the solvent and temperature on the stability and coordination of Zirconium(IV) complexes. acs.orgunits.it For example, while DFT calculations at 0 K might predict a stable six-coordinate complex for Zr⁴⁺ with desferrioxamine (DFO), MD simulations have shown that this structure is not stable in an aqueous environment at room temperature. acs.orgunits.it Instead, the simulations reveal that a configuration with only two oxygen atoms from DFO coordinated to the cation is more stable, with water molecules playing a prominent role in filling the ion's first coordination shell. acs.orgunits.it
Experimental studies have shown that the Zr⁴⁺ aquo species is coordinated with eight water molecules in its first coordination shell. acs.orgnih.gov MD simulations have been used to investigate how this coordination changes upon binding to a chelator. For the Zr⁴⁺–DFO complex, simulations indicate that two oxygen atoms from the DFO hydroxamate groups and six oxygen atoms from water are coordinated to the Zr⁴⁺ ion. acs.orgnih.gov This highlights that the zirconium ion remains almost fully solvated even when complexed with DFO. acs.orgunits.it
Prediction of Thermochemical Parameters and Complexation Constants
The prediction of thermochemical parameters and complexation constants for Zirconium(IV) complexes is a significant challenge due to the high charge-to-size ratio of the Zr⁴⁺ ion, which leads to complexes with extremely high thermodynamic stability. uzh.chscispace.com Direct experimental measurement of these formation constants is often difficult. uzh.chscispace.com
Computational methods, particularly DFT, have proven to be a reliable alternative for predicting these values. By calculating the reaction energetics for metal ion complexation, it is possible to estimate the absolute and relative formation constants (log β) for a wide range of Zirconium(IV) complexes. uzh.chuzh.ch For example, a computational model correlating computed pseudo formation constants with experimental data showed an excellent linear relationship, allowing for the accurate prediction of log β values for numerous Zr⁴⁺ complexes. uzh.ch
These predictive models have been applied to various ligands, including those relevant for radiopharmaceutical applications. For instance, the calculated formation constant for the Zr⁴⁺ complex with Desferrioxamine B (DFO) was found to be in excellent agreement with experimental measurements. uzh.ch Such computational studies provide valuable insights into the coordination chemistry of Zirconium(IV) and can guide the synthesis of new, more stable chelators. uzh.chresearchgate.net
Table 3: Predicted and Experimental Formation Constants (log β) for Selected Zr⁴⁺ Complexes
| Ligand | Predicted log β | Experimental log β |
|---|---|---|
| DFO | 41.20 | 40.04 |
| DFO* | 51.56 | - |
| CTH36 | 52.84 | - |
| H₄L2 | 45.9 | - |
Data compiled from various computational and experimental studies. uzh.chnih.gov
Emerging Research Directions in Zirconium Iv Chemistry
Interdisciplinary Research in Zirconium(IV) Science
The application of zirconium(IV) compounds is expanding beyond traditional inorganic and materials chemistry into diverse scientific domains, including medicine, environmental science, and advanced catalysis. rsc.orgd-nb.inforsc.org This interdisciplinary approach leverages the distinct characteristics of the Zr(IV) ion to address complex challenges.
In materials science , Zirconium(IV) is a cornerstone for creating advanced materials with tailored properties. noahchemicals.com Zirconium-based metal-organic frameworks (MOFs) are a prime example, demonstrating exceptional stability, high porosity, and versatility. rsc.orgrsc.orgacs.org These MOFs, such as the UiO-66 series, are heavily researched for applications in gas storage, separation, and catalysis. rsc.orgrsc.orgacs.org The Zr(IV) ion acts as a stable node, coordinating with organic linkers to form robust, porous structures. rsc.org Furthermore, zirconium(IV) is critical in the production of advanced ceramics like zirconia (ZrO₂), which are valued for their thermal stability, hardness, and corrosion resistance. noahchemicals.comontosight.ai
The biomedical field represents a significant frontier for Zirconium(IV) research. rsc.org Due to its biocompatibility and low toxicity, zirconium is used in dental implants, prosthetic limbs, and other medical devices. rsc.orgontosight.ainih.gov Zirconium-based MOFs are being explored as nanocarriers for controlled drug delivery, particularly for anticancer and antiviral therapies. rsc.org The porous nature of these frameworks allows for the encapsulation and targeted release of therapeutic agents. rsc.org Additionally, zirconium-containing sorbents are applied in nephrology for hemofiltration and dialysis. rsc.org
In catalysis , the Lewis acidic nature of the Zr(IV) center is harnessed to drive a wide array of organic transformations. rsc.orgnoahchemicals.com Zirconium catalysts are employed in polymerization reactions, including the ring-opening polymerization of cyclic esters and the synthesis of polyethylene (B3416737). rsc.orgnoahchemicals.comacs.org They are also effective in multicomponent reactions for synthesizing biologically active heterocyclic compounds, such as pyrazoles and quinolines. rsc.orgnih.gov The versatility of Zr(IV) catalysts allows for high selectivity and activity, often under mild reaction conditions, making them valuable tools in both industrial and laboratory-scale synthesis. rsc.orgnoahchemicals.comrsc.org
Sustainable Synthesis and Green Chemistry Approaches in Zirconium(IV) Research
In response to growing environmental concerns, a significant research effort is focused on developing sustainable and green synthetic routes for and with zirconium(IV) compounds. mdpi.com This involves using environmentally benign solvents, renewable precursors, and designing energy-efficient catalytic processes.
The synthesis of zirconium-based MOFs, which traditionally relies on toxic solvents like N,N-dimethylformamide (DMF), is a key area for green innovation. rsc.orgacs.org Researchers have successfully demonstrated the synthesis of high-quality UiO-66 using safer, biodegradable solvents such as γ-valerolactone (GVL). acs.org Another green approach involves using water as a solvent, with water-soluble precursors like zirconium sulfate (B86663), which is more suitable for large-scale industrial production. rsc.org
The use of bio-based materials as precursors and supports for catalysts is another important aspect of sustainable zirconium chemistry. For instance, a novel zirconium-coordinated biochar has been synthesized and shown to be an effective catalyst for producing γ-valerolactone (GVL), a valuable bioderived chemical, from ethyl levulinate. bohrium.com Similarly, green methods using plant extracts, such as Melia dubia leaf extract, have been developed for the synthesis of zirconia and ceria-zirconia nanoparticles, avoiding the toxic by-products associated with conventional chemical methods. tci-thaijo.org These biogenic routes are often more cost-effective and environmentally neutral. tci-thaijo.org
Zirconium(IV) catalysts are themselves pivotal in advancing green chemistry. researchgate.net They are used in processes that valorize waste and biomass. For example, a dual zirconium catalysis system has been developed for the chemical upcycling of polyester (B1180765) plastics and biomass-derived esters into valuable amines and amino alcohols. acs.org Zirconium phosphate (B84403) (ZrP) and its derivatives are recognized as highly stable, water-tolerant solid acid catalysts, making them ideal for biomass conversion processes that often occur in aqueous media at high temperatures. mdpi.com These catalysts are effective in converting fructose (B13574) and glucose into 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical. mdpi.com The reusability of many heterogeneous zirconium catalysts, such as nano-ZrO₂ and various supported Zr(IV) complexes, further enhances their green credentials by simplifying product purification and reducing waste. nih.gov
| Approach | Zirconium Compound/System | Application/Goal | Key Finding | Reference |
|---|---|---|---|---|
| Green Solvent Synthesis | UiO-66 (Zr-MOF) | Replacement of toxic DMF solvent | Successful synthesis of high-quality UiO-66 using γ-valerolactone (GVL) and water. | rsc.orgacs.org |
| Biogenic Synthesis | Zirconia (ZrO₂) Nanoparticles | Synthesis of nanoparticles using plant extracts | Melia dubia leaf extract used as a non-toxic medium for nanoparticle synthesis. | tci-thaijo.org |
| Biomass Valorization | Zirconium Phosphate (ZrP) | Conversion of sugars to 5-HMF | Mesoporous ZrP showed excellent catalytic activity and could be recycled multiple times. | mdpi.com |
| Plastic Upcycling | Cp₂ZrCl₂-based catalyst | Reductive amination of polyester waste | Efficient conversion of polyesters into valuable amines and amino alcohols. | acs.org |
| Solvent-Free Reactions | ZrOCl₂·8H₂O | Synthesis of α-aminophosphonates | Catalyst is effective under solvent-free conditions, simplifying the process and reducing waste. | researchgate.net |
Advanced Characterization Techniques in Zirconium(IV) Studies
Understanding the structure, formation, and reactivity of Zirconium(IV) compounds requires a sophisticated suite of analytical techniques. Modern research increasingly relies on advanced and in situ methods to provide detailed insights that are unattainable with conventional analysis.
In situ techniques are particularly powerful for studying reaction mechanisms and the evolution of zirconium species in real-time. For example, in situ Fourier-transform infrared (FT-IR) spectroscopy has been used to monitor the kinetics of urethane (B1682113) formation catalyzed by zirconium(IV) acetylacetonate (B107027), allowing for the calculation of specific rate constants for different reactive groups. researchgate.netdntb.gov.ua Thermally resolved in situ dynamic light scattering (DLS) has been employed to study the formation of zirconium-glycine complexes in aqueous solutions, revealing distinct phases of the reaction as a function of temperature and enabling the targeted production of specific particle populations. acs.org
X-ray-based methods are fundamental to structural characterization. Single-crystal X-ray diffraction remains the gold standard for determining the precise atomic arrangement in crystalline zirconium compounds, such as new bent metallocenes and MOFs. researchgate.netacs.org For non-crystalline or solution-based systems, Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the local coordination environment of the Zr(IV) ion. nii.ac.jp X-ray Pair Distribution Function (PDF) analysis of total X-ray scattering data has emerged as a powerful tool for examining the structure of zirconium ions in various solutions, confirming, for instance, that [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ tetramers are the predominant species in aqueous environments. rsc.org Powder X-ray diffraction (PXRD) is routinely used to identify the crystalline phases of synthesized materials, such as zirconia nanoparticles. tci-thaijo.orgijnnonline.netnih.gov
A range of spectroscopic and microscopic techniques are used to probe the electronic, morphological, and surface properties of Zirconium(IV) materials. X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and oxidation states at the surface of materials like zirconium disulfide (ZrS₂). aip.org UV-visible spectroscopy provides information on the electronic structure and can be used to determine the bandgap energy of semiconductor materials like Zr-doped NiCo₂O₄. nih.govnih.gov Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, particle size, and aggregation state of nanomaterials. ijnnonline.netresearchgate.netresearchgate.net
| Technique | Abbreviation | Information Obtained | Example Application | Reference |
|---|---|---|---|---|
| Dynamic Light Scattering | DLS | Particle size distribution in solution, reaction kinetics | Studying the formation of zirconium-glycine complexes in aqueous solution. | acs.org |
| In situ Fourier-Transform Infrared Spectroscopy | In situ FT-IR | Real-time monitoring of chemical bond changes, reaction kinetics | Following the kinetics of zirconium-catalyzed urethane reactions. | researchgate.net |
| X-ray Pair Distribution Function Analysis | Local and intermediate-range atomic structure in solution or amorphous solids | Determining the structure of Zr⁴⁺ ion complexes in different solvents and pH. | rsc.org | |
| Extended X-ray Absorption Fine Structure | EXAFS | Local coordination environment (bond distances, coordination numbers) | Investigating the structure of zirconium species in various salt solutions. | nii.ac.jp |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical/oxidation states | Characterizing the surface of single-crystal zirconium(IV) sulfide (B99878) (ZrS₂). | aip.org |
| High-Resolution Transmission Electron Microscopy | HRTEM | Particle size, morphology, crystallinity, lattice fringes | Analyzing the microstructure of sulfated zirconia nanoparticles. | scirp.org |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Molecular structure, connectivity, and dynamics in solution and solid state | Confirming the structure of new Zr(IV)-calixarene complexes. | acs.org |
Q & A
Q. How should researchers address discrepancies between computational models and experimental data for zirconium (4+) complexes?
- Methodological Answer : Re-optimize computational parameters (e.g., basis sets, solvation models) to better match experimental conditions. Validate models using crystallographic data (e.g., bond lengths and angles from XRD) and iteratively refine simulations. Publish both raw and adjusted computational inputs/outputs for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
